Cl-PEG2-acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-[2-(2-chloroethoxy)ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO4/c7-1-2-10-3-4-11-5-6(8)9/h1-5H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFWETCQRCCYKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)O)OCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cl-PEG2-Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: Cl-PEG2-acid, also known by its systematic name 2-(2-(2-chloroethoxy)ethoxy)acetic acid, is a bifunctional molecule increasingly utilized in biomedical research and drug development. Its structure, featuring a terminal carboxylic acid and a chloroethyl group connected by a short polyethylene (B3416737) glycol (PEG) linker, imparts unique properties that make it a valuable tool, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide provides a detailed overview of the physical and chemical properties of this compound, outlines experimental protocols for their determination, and visualizes its role in relevant biochemical processes.
Physical and Chemical Properties
General Properties
| Property | Value | Source |
| Chemical Name | 2-(2-(2-chloroethoxy)ethoxy)acetic acid | [1] |
| Synonyms | This compound, Chloro-PEG2-acid, 2-[2-(2-chloroethoxy)ethoxy]acetic acid | [2][3] |
| CAS Number | 170304-76-4 | [1][2][4] |
| Molecular Formula | C6H11ClO4 | [1][2][4] |
| Molecular Weight | 182.60 g/mol | [1][2][5] |
| Appearance | Colorless to light yellow liquid or solid | [3][5] |
Tabulated Physical Properties
The physical state of this compound has been reported as both a solid and a liquid, which may depend on the purity and storage conditions of the material.
| Property | Value | Notes |
| Physical State | Liquid or Solid | Supplier dependent |
| Boiling Point | 327.1 ± 22.0 °C | Predicted |
| Density | 1.248 ± 0.06 g/cm³ | Predicted |
| pKa | 3.39 ± 0.10 | Predicted |
| Solubility | Soluble in DMSO | [5] |
Experimental Protocols
Standardized experimental protocols are crucial for verifying the physical and chemical properties of this compound. Below are detailed methodologies for determining key parameters.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a small sample of this compound, the Thiele tube method is appropriate.
Materials:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heat-resistant oil (e.g., mineral oil)
-
Heating source (e.g., Bunsen burner or heating mantle)
-
This compound sample
Procedure:
-
Add a small amount of this compound to the small test tube.
-
Place the capillary tube, sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.
-
Fill the Thiele tube with heat-resistant oil to a level above the side arm.
-
Insert the thermometer and attached test tube into the Thiele tube, ensuring the oil level is above the sample.
-
Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil bath.
-
Observe the sample. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Remove the heat source and allow the oil bath to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. Record this temperature.
Determination of pKa (Potentiometric Titration)
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for its determination.
Materials:
-
pH meter with a glass electrode (calibrated)
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
This compound sample
-
Deionized water
-
Buffer solutions for pH meter calibration (pH 4, 7, and 10)
Procedure:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on the magnetic stirrer and add the stir bar.
-
Calibrate the pH meter using the standard buffer solutions.
-
Immerse the pH electrode in the this compound solution and record the initial pH.
-
Fill the burette with the standardized NaOH solution.
-
Begin the titration by adding small, known volumes of the NaOH solution to the beaker.
-
After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration well past the equivalence point (the point of the most rapid pH change).
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the midpoint of the steepest part of the curve.
-
The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).
Visualizations
Diagrams are provided below to illustrate the role of this compound in PROTAC synthesis and the general mechanism of PROTAC-mediated protein degradation.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Synthetic workflow for a PROTAC using this compound.
References
A Technical Guide to Cl-PEG2-Acid: Synthesis and Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cl-PEG2-acid, chemically known as 2-[2-(2-chloroethoxy)ethoxy]acetic acid, is a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker molecule increasingly utilized in the development of novel therapeutics, particularly in the field of targeted protein degradation. Its heterobifunctional nature, featuring a terminal carboxylic acid and a chloro group, allows for the sequential conjugation of two different molecular entities. This guide provides an in-depth overview of the synthesis of this compound, its core mechanism of action as a linker in Proteolysis Targeting Chimeras (PROTACs), and detailed experimental protocols for its synthesis and application.
Introduction
The advent of PROTACs has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[2]
This compound has emerged as a valuable building block in PROTAC design. Its hydrophilic PEG spacer enhances the aqueous solubility of the resulting PROTAC molecule, a crucial property for bioavailability.[] The terminal carboxylic acid and chloro group provide orthogonal reactive handles for the covalent attachment of the target protein ligand and the E3 ligase ligand.[]
Synthesis of this compound
The synthesis of this compound, or 2-[2-(2-chloroethoxy)ethoxy]acetic acid, typically starts from the commercially available 2-(2-chloroethoxy)ethanol (B196239). The primary transformation is the oxidation of the terminal alcohol to a carboxylic acid. Several methods have been reported, with two common approaches highlighted below.
Synthesis Data
| Parameter | Nitric Acid Oxidation | TEMPO-mediated Oxidation |
| Starting Material | 2-(2-chloroethoxy)ethanol | 2-(2-chloroethoxy)ethanol |
| Oxidizing Agent | Nitric Acid | Calcium hypochlorite (B82951) / TEMPO |
| Solvent | Water | Dichloromethane (B109758) / Water |
| Reaction Time | 18-24 hours | 0.5 hours |
| Yield | High | 72% |
Experimental Protocols
Protocol 1: Nitric Acid Oxidation
-
To a reaction vessel, add 2-(2-chloroethoxy)ethanol.
-
With vigorous stirring, add nitric acid (1-5 molar equivalents) and water (2-4 times the mass of the starting material).
-
Maintain the reaction temperature between 10 °C and 100 °C.
-
Allow the reaction to proceed for 18-24 hours.
-
Upon completion, the product can be isolated by extraction.
Protocol 2: TEMPO-mediated Oxidation
-
In a flask equipped with a condenser, thermometer, and dropping funnel, combine 2-(2-chloroethoxy)ethanol (30.0 ml), dichloromethane (150 ml), tap water (60 ml), sodium bicarbonate (28.52 g), and TEMPO catalyst (0.22 g).
-
At room temperature, add a solution of calcium hypochlorite (55.62 g) in tap water (240.0 ml) from the dropping funnel.
-
Stir the mixture for an additional 30 minutes.
-
Quench the reaction by adding sodium metabisulfite (B1197395) (1.34 g).
-
Separate the aqueous and organic phases.
-
Acidify the aqueous phase to a pH of 1-2 with 34% hydrochloric acid.
-
Extract the aqueous solution with methyl isobutyl ketone (5 x 50 ml).
-
Combine the organic extracts, wash with a saturated salt solution (1 x 20 ml), and evaporate under reduced pressure to obtain the product.
Mechanism of Action in PROTACs
This compound serves as a linker to connect a target protein binder and an E3 ubiquitin ligase ligand, forming a PROTAC. The fundamental mechanism of action for any PROTAC is to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein.[1]
General PROTAC Mechanism
The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Caption: General mechanism of action for a PROTAC utilizing a this compound linker.
Application Example: Targeting BCR-ABL in Chronic Myeloid Leukemia
While specific PROTACs utilizing this compound are not extensively documented in publicly available literature, we can extrapolate its application based on structurally similar PROTACs. A relevant example is the development of PROTACs targeting the oncogenic kinase BCR-ABL in chronic myeloid leukemia (CML).[4] In this context, a PROTAC could be synthesized by linking a BCR-ABL inhibitor (e.g., Dasatinib) to an E3 ligase ligand via a PEG linker.
For instance, a single amino acid, such as arginine, can act as a ligand for the N-end rule E3 ubiquitin ligases (UBR family).[4] A PROTAC could therefore be constructed by coupling Dasatinib to one end of the this compound linker and arginine to the other.
Caption: Structure of a hypothetical BCR-ABL targeting PROTAC using a this compound linker.
The resulting PROTAC would then induce the degradation of BCR-ABL, leading to the inhibition of downstream signaling pathways and ultimately cell death in CML cells.
Quantitative Data from a Representative Study
A study on single amino acid-based PROTACs targeting BCR-ABL provides valuable insights into the expected efficacy.[4] While using a slightly different PEG linker, the data demonstrates the potential of this approach.
| Compound | Target | Cell Line | IC50 (nM) |
| Arg-PEG1-Dasa | BCR-ABL | K562 | 0.3595 |
| Lys-PEG1-Dasa | BCR-ABL | K562 | 0.4901 |
| Leu-PEG1-Dasa | BCR-ABL | K562 | 0.4312 |
| Phe-PEG1-Dasa | BCR-ABL | K562 | 0.5304 |
Data adapted from Zhang J, et al. J Biol Chem. 2023.[4]
These results show that PROTACs with a PEG linker can effectively inhibit the proliferation of CML cells with sub-nanomolar IC50 values.[4]
Experimental Protocols for PROTAC Synthesis and Evaluation
The following protocols provide a general framework for the synthesis and biological evaluation of a PROTAC using this compound.
PROTAC Synthesis Workflow
Caption: General workflow for the synthesis of a PROTAC using this compound.
Protocol 3: PROTAC Synthesis
-
First Coupling Reaction:
-
Dissolve the E3 ligase ligand (e.g., an amino acid with a protected functional group) and this compound in a suitable solvent such as DMF.
-
Add coupling reagents (e.g., HATU and DIPEA).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting intermediate by preparative HPLC.
-
-
Second Coupling Reaction:
-
Dissolve the purified intermediate and the target protein ligand (with a nucleophilic group) in a suitable solvent.
-
The chloro group of the PEG linker will react with a nucleophile on the target protein ligand (e.g., an amine or thiol), potentially requiring a base and elevated temperature.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Biological Evaluation
Protocol 4: Cell Viability Assay
-
Seed cells (e.g., K562 for BCR-ABL) in 96-well plates.
-
Treat the cells with a serial dilution of the synthesized PROTAC for a specified time (e.g., 48 hours).
-
Assess cell viability using a suitable assay (e.g., Cell Counting Kit-8).
-
Calculate the IC50 value from the dose-response curve.
Protocol 5: Western Blot for Protein Degradation
-
Treat cells with the PROTAC at various concentrations for a defined period.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein (e.g., BCR-ABL) and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the extent of protein degradation.
Conclusion
This compound is a versatile and valuable tool in the design and synthesis of PROTACs. Its defined length, hydrophilicity, and orthogonal reactive ends provide medicinal chemists with a reliable building block for constructing effective targeted protein degraders. The methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to leverage this compound in their drug discovery and development efforts.
References
A Technical Guide to Cl-PEG2-acid: Applications in Bioconjugation and Drug Delivery
Introduction
In the fields of bioconjugation and advanced drug delivery, the precise and stable linkage of molecules is paramount. Polyethylene (B3416737) glycol (PEG) linkers have become essential tools, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2] Among these, Cl-PEG2-acid, a heterobifunctional linker, offers distinct advantages for researchers and drug development professionals. This technical guide provides an in-depth exploration of the core properties, reaction mechanisms, and applications of this compound, complete with detailed experimental protocols and characterization techniques.
This compound is a PEG-based linker characterized by a terminal chloride group and a terminal carboxylic acid, separated by a two-unit polyethylene glycol chain.[3] This structure provides a hydrophilic spacer that improves solubility in aqueous solutions while offering two distinct reactive sites for sequential or orthogonal conjugation strategies.[3] Its applications are prominent in the development of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[][5][6]
Core Properties of this compound
This compound's utility is rooted in its unique chemical structure. The key attributes are summarized below, providing essential data for its application in experimental design.
| Property | Value | Reference(s) |
| Chemical Name | 2-[2-(2-chloroethoxy)ethoxy]acetic acid | [] |
| CAS Number | 170304-76-4 | [3][5] |
| Molecular Formula | C₆H₁₁ClO₄ | [3][] |
| Molecular Weight | 182.60 g/mol | [3][] |
| Appearance | Liquid | [5] |
| Solubility | Soluble in DMSO, DMF, Water | [][5][7] |
| Storage Conditions | -20°C for long-term storage (up to 3 years) | [3][5] |
Role in Bioconjugation: Reaction Mechanisms
The power of this compound lies in its two distinct reactive termini, which allow for controlled, covalent bond formation.
Carboxylic Acid Terminus: Amide Bond Formation
The terminal carboxylic acid is most commonly used to form stable amide bonds with primary amines, such as those found on the lysine (B10760008) residues of proteins and antibodies.[3][8] This reaction is not spontaneous and requires activation, typically through the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.[7][9]
The process occurs in two main steps:
-
Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9]
-
NHS Ester Formation and Amine Reaction: To improve stability in aqueous solutions and increase reaction efficiency, NHS is added to convert the unstable intermediate into a semi-stable NHS ester. This ester then readily reacts with a primary amine to form a robust amide bond.[9][10]
References
- 1. nbinno.com [nbinno.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Chloro-PEG2-CH2O2H, 170304-76-4 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ADCs Linker/Click Chemistry | DC Chemicals [dcchemicals.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Bioconjugation application notes [bionordika.fi]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Chloride Group in Cl-PEG2-Acid: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cl-PEG2-acid, or 2-(2-(2-chloroethoxy)ethoxy)acetic acid, is a heterobifunctional linker integral to modern bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth analysis of the reactivity of the terminal chloride group, a key functional moiety for nucleophilic substitution reactions. We will explore the chemical properties, reaction kinetics, and detailed experimental protocols relevant to the chloride group, while also contextualizing its application within the broader scope of targeted protein degradation. All quantitative data is summarized for clarity, and key processes are visualized using diagrams to facilitate understanding.
Introduction to this compound
This compound is a versatile chemical tool featuring a discrete polyethylene (B3416737) glycol (PEG) spacer, which enhances aqueous solubility and provides flexibility.[1] The molecule is bifunctional, presenting two distinct reactive sites:
-
A Terminal Carboxylic Acid: This group is readily activated for reaction with primary amines to form stable amide bonds. Common activators include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU).[1]
-
A Terminal Chloride: The focus of this guide, the chloride atom, serves as a good leaving group in nucleophilic substitution (SN2) reactions. This allows for the covalent linkage of the PEG chain to a variety of nucleophiles, such as amines and thiols.
This dual reactivity enables the sequential and controlled conjugation of two different molecules, a crucial feature in the construction of complex molecular architectures like PROTACs.[2]
Reactivity of the Chloride Group
The reactivity of the chloride in this compound is governed by the principles of nucleophilic substitution. The electron-withdrawing nature of the adjacent ether oxygen atoms in the PEG chain slightly enhances the electrophilicity of the carbon atom bonded to the chlorine, making it susceptible to attack by nucleophiles.
Nucleophilic Substitution Reactions
The chloride group undergoes substitution with a range of nucleophiles. The general mechanism is a bimolecular nucleophilic substitution (SN2) reaction, which is a single-step process where the nucleophile attacks the electrophilic carbon as the chloride leaving group departs.
Key Nucleophiles and Resulting Linkages:
-
Amines (Primary and Secondary): React to form a secondary or tertiary amine linkage, respectively.
-
Thiols: React to form a stable thioether bond.
-
Azides: The azide (B81097) ion (N₃⁻) is an excellent nucleophile for displacing the chloride, yielding an azido-PEG derivative. This is a common strategy for introducing a group that can then be used in "click chemistry" reactions.
Quantitative Analysis of Reactivity
While specific kinetic data for this compound is not extensively published, data from analogous reactions with halogenated compounds in a PEG environment provide valuable insights into expected yields and reaction times. Nucleophilic substitution reactions of various halides with sodium azide in PEG 400 as a reaction medium have been shown to proceed efficiently at room temperature, often with high yields and short reaction times.[3]
Table 1: Representative Yields for Nucleophilic Substitution of Halides in a PEG Environment
| Halide Substrate (Analogous to this compound) | Nucleophile | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| Benzyl Chloride | Sodium Azide | PEG 400 | Room Temp. | 0.5 | 96 |
| n-Butyl Bromide | Sodium Azide | PEG 400 | Room Temp. | 1.0 | 94 |
| Benzoyl Chloride | Sodium Azide | PEG 400 | Room Temp. | 0.3 | 95 |
Data adapted from studies on nucleophilic substitution in PEG 400, demonstrating the high efficiency of such reactions.[3]
Experimental Protocols
The following protocols provide detailed methodologies for key reactions involving the chloride group of this compound.
Protocol for Nucleophilic Substitution with an Amine
This protocol describes a general procedure for the reaction of the chloride group of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine-containing molecule of interest
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Nitrogen or Argon gas
-
Reaction vessel
-
Stirring apparatus
-
Standard purification equipment (e.g., preparative HPLC)
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is set up under an inert atmosphere (Nitrogen or Argon).
-
Dissolution: Dissolve the amine-containing molecule (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.
-
Base Addition: Add a non-nucleophilic base, such as DIPEA (3.0 equivalents), to the reaction mixture. The base acts as a scavenger for the HCl generated during the reaction.
-
Reaction: Stir the reaction mixture at room temperature. For less reactive amines or to increase the reaction rate, the temperature can be elevated to 40-60°C.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to observe the consumption of starting materials and the formation of the product.
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water. The product can then be extracted with a suitable organic solvent. The final product is typically purified by preparative HPLC to achieve high purity.
Protocol for Conjugation with a Thiol
This protocol outlines the reaction of the chloride group with a thiol-containing molecule. Note that direct reaction of a thiol with an alkyl chloride can be slow and may require a base to deprotonate the thiol to the more nucleophilic thiolate.
Materials:
-
This compound
-
Thiol-containing molecule
-
Anhydrous DMF or DMSO
-
A suitable base (e.g., Sodium hydride or DIPEA)
-
Inert gas supply
-
Reaction vessel and stirrer
-
Purification equipment
Procedure:
-
Preparation: Set up a dry reaction vessel under an inert atmosphere.
-
Thiolate Formation: Dissolve the thiol-containing molecule (1.0 equivalent) in anhydrous DMF. Add a base (e.g., DIPEA, 2.0 equivalents) to generate the thiolate anion. Stir for 15-30 minutes at room temperature.
-
Addition of this compound: Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the mixture at room temperature overnight. The reaction can be gently heated (e.g., to 50°C) to increase the rate if necessary.
-
Monitoring: Track the reaction's progress using LC-MS or Thin Layer Chromatography (TLC).
-
Purification: Upon completion, the reaction mixture is worked up (e.g., by quenching with a mild acid and extraction) and the desired thioether-linked product is purified, typically via chromatography.
Application in PROTAC Synthesis and Signaling Pathway
A primary application of this compound is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein of interest and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
The this compound linker serves to connect the target protein-binding ligand to the E3 ligase-binding ligand. The synthetic strategy often involves a sequential approach where one end of the linker (e.g., the carboxylic acid) is first coupled to one of the ligands, and then the other end (the chloride) is reacted with the second ligand.
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism of action of a PROTAC molecule in inducing targeted protein degradation.
References
An In-depth Technical Guide to the Carboxylic Acid Functional Group Chemistry of Cl-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cl-PEG2-acid, with the chemical name 2-(2-(2-chloroethoxy)ethoxy)acetic acid, is a heterobifunctional linker widely utilized in bioconjugation and drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure comprises a short, hydrophilic diethylene glycol (PEG2) spacer, a reactive terminal carboxylic acid, and a chloro group. This unique combination of functionalities allows for the sequential and controlled conjugation of two different molecules.
The hydrophilic PEG spacer enhances the aqueous solubility of the resulting conjugates, which is a critical attribute for many biological applications.[1][2] The primary focus of this guide is the chemistry of the carboxylic acid functional group, a versatile handle for covalent modification of biomolecules. The terminal carboxylic acid can be activated to react with primary amine groups, forming stable amide bonds, a cornerstone of bioconjugation chemistry.[1][2][3] The chloro group, being a good leaving group, allows for subsequent nucleophilic substitution reactions, providing an orthogonal site for further molecular elaboration.
Core Chemistry of the Carboxylic Acid Functional Group
The carboxylic acid moiety of this compound is the primary site for conjugation to amine-containing molecules such as proteins, peptides, and small molecule ligands. This reaction typically proceeds via an activation step to convert the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by a primary amine.
Activation of the Carboxylic Acid
The most common method for activating the carboxylic acid group is through the use of carbodiimide (B86325) crosslinkers, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process is favored as it increases the efficiency and stability of the amine-reactive intermediate.
The reaction mechanism proceeds as follows:
-
Formation of the O-acylisourea intermediate: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Formation of the NHS ester: The O-acylisourea intermediate readily reacts with NHS to form a more stable, amine-reactive NHS ester. This semi-stable intermediate can then be reacted with a primary amine.
Amide Bond Formation
The activated NHS ester of this compound reacts with a primary amine-containing molecule to form a stable amide bond, releasing NHS as a byproduct. The efficiency of this coupling reaction is pH-dependent, with optimal conditions typically in the physiological to slightly basic range (pH 7.2-8.5).
Quantitative Data on Carboxylic Acid Conjugation
While specific kinetic data for the amidation of this compound is not extensively published in the form of comparative tables, the efficiency of EDC/NHS-mediated coupling reactions is generally high. The yield of such reactions is dependent on several factors including the concentration of reactants, pH, temperature, and reaction time. Based on analogous reactions with other PEG-acid linkers, yields for the formation of the amide conjugate can be expected to be in the range of 60-95%, contingent on the specific substrate and purification methods.
For the successful synthesis of bioconjugates, it is crucial to optimize the molar ratio of the reactants. An excess of the activated PEG linker is often used to drive the reaction to completion, especially when conjugating to valuable proteins or peptides.
Experimental Protocols
The following protocols provide a general framework for the activation of the carboxylic acid group of this compound and its subsequent conjugation to an amine-containing molecule.
Protocol for Activation of this compound with EDC/NHS
This protocol describes the generation of an amine-reactive NHS ester of this compound in an organic solvent.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DCM under an inert atmosphere.
-
Add NHS (1.2 equivalents) to the solution and stir until dissolved.
-
Add EDC.HCl (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
The resulting solution containing the activated Cl-PEG2-NHS ester can be used directly in the next step or stored under anhydrous conditions at low temperature for a short period.
Protocol for Conjugation of Activated this compound to a Primary Amine
This protocol outlines the reaction of the pre-activated Cl-PEG2-NHS ester with an amine-containing molecule.
Materials:
-
Solution of activated Cl-PEG2-NHS ester (from protocol 4.1)
-
Amine-containing molecule (e.g., peptide, protein, or small molecule)
-
Anhydrous DMF or a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Diisopropylethylamine (DIPEA) (for reactions in organic solvents)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF or an appropriate buffer.
-
If in an organic solvent, add DIPEA (1.5-2 equivalents) to the amine solution to act as a base.
-
Slowly add the solution of activated Cl-PEG2-NHS ester (1-1.5 equivalents) to the amine solution with stirring.
-
Allow the reaction to proceed at room temperature for 2-24 hours. The reaction progress should be monitored by a suitable analytical technique (e.g., LC-MS, HPLC, or SDS-PAGE for protein conjugations).
-
Upon completion, the reaction mixture can be quenched by adding an excess of a small molecule amine like Tris or ethanolamine.
-
The final conjugate should be purified using an appropriate chromatographic technique, such as reverse-phase HPLC, size-exclusion chromatography, or affinity chromatography.
Visualization of a PROTAC Synthesis Workflow
This compound is a valuable linker for the synthesis of PROTACs. A PROTAC molecule consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound.
Caption: Synthetic workflow for a PROTAC using this compound.
Signaling Pathways and Logical Relationships
The ultimate function of a PROTAC synthesized with a this compound linker is to induce the degradation of a target protein. This is achieved by hijacking the cell's natural ubiquitin-proteasome system.
Caption: Mechanism of action for a PROTAC-induced protein degradation.
Conclusion
The carboxylic acid functional group of this compound provides a reliable and versatile handle for the synthesis of a wide range of bioconjugates. Its application in the construction of PROTACs highlights its importance in modern drug discovery. The straightforward activation with EDC/NHS and subsequent amidation allows for the efficient and controlled linkage to amine-containing molecules. By understanding the core chemistry and employing optimized protocols, researchers can effectively utilize this compound to advance their research in drug development and chemical biology.
References
The Lynchpin of Targeted Protein Degradation: A Technical Guide to Cl-PEG2-acid in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of targeted protein degradation, the strategic design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) is paramount. These molecules are engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. At the heart of every PROTAC lies the linker, a chemical bridge connecting a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. The nature of this linker is a critical determinant of the final molecule's efficacy, solubility, and cell permeability.
This technical guide focuses on a key building block in the PROTAC linker toolbox: Cl-PEG2-acid . This heterobifunctional linker, featuring a chloro group at one end and a carboxylic acid at the other, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer, offers a unique combination of reactivity and physicochemical properties. Its strategic application in the synthesis of PROTACs and other bioconjugates is a subject of significant interest in biochemical research and drug discovery. This document provides an in-depth exploration of the core applications of this compound, complete with experimental methodologies, quantitative data, and visual workflows to guide researchers in leveraging this versatile tool.
Core Applications of this compound
The primary application of this compound in biochemical research is as a linker in the synthesis of PROTACs.[1][2] Its bifunctional nature allows for the sequential or orthogonal conjugation of two different molecular entities.
-
Carboxylic Acid Moiety: The terminal carboxylic acid provides a handle for standard amide bond formation with amine-containing molecules. This reaction is widely used to couple the linker to either the target protein ligand or the E3 ligase ligand, depending on the synthetic strategy.[2]
-
Chloro Moiety: The chloro group serves as a reactive site for nucleophilic substitution, typically with an amine or thiol group on the corresponding binding ligand. This allows for the formation of a stable covalent bond to complete the PROTAC structure.[2]
-
PEG2 Spacer: The short, hydrophilic di-ethylene glycol spacer enhances the aqueous solubility of the resulting PROTAC, a crucial property for biological activity.[3][4] The flexibility and length of the PEG linker are also critical for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][5]
Beyond PROTACs, the reactive functionalities of this compound make it a valuable reagent in other areas of bioconjugation, such as the synthesis of antibody-drug conjugates (ADCs) and the modification of peptides and other biomolecules.
Experimental Protocols
General Protocol for PROTAC Synthesis using this compound
This protocol describes a representative two-step synthesis of a PROTAC, for instance, a Bruton's Tyrosine Kinase (BTK) degrader, utilizing this compound. This is a generalized procedure and may require optimization for specific target and E3 ligase ligands.
Step 1: Amide Coupling of E3 Ligase Ligand to this compound
-
Materials:
-
Amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) derivative) (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Dissolve the amine-containing E3 ligase ligand and this compound in anhydrous DMF.
-
Add HATU and DIPEA to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the E3 ligase ligand-linker intermediate.
-
Step 2: Nucleophilic Substitution to Attach the Target Protein Ligand
-
Materials:
-
E3 ligase ligand-linker intermediate from Step 1 (1.0 eq)
-
Amine-containing target protein ligand (e.g., BTK inhibitor) (1.2 eq)
-
Potassium carbonate (K2CO3) or another suitable base (2.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the E3 ligase ligand-linker intermediate and the amine-containing target protein ligand in anhydrous DMF.
-
Add the base (e.g., K2CO3) to the mixture.
-
Stir the reaction at an elevated temperature (e.g., 60-80 °C) overnight under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).
-
Data Presentation
The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table provides illustrative data for a hypothetical BTK PROTAC synthesized using a short PEG linker, similar in concept to one that could be constructed with this compound.
| Parameter | Value | Description |
| DC50 | 50 nM | The concentration of the PROTAC required to degrade 50% of the target protein (BTK) after a specified incubation time (e.g., 24 hours). |
| Dmax | >90% | The maximum percentage of the target protein that is degraded at saturating concentrations of the PROTAC. |
| Cell Line | MOLM-14 | A human acute myeloid leukemia cell line endogenously expressing BTK. |
| Method | Western Blot or In-Cell ELISA | Techniques used to quantify the levels of the target protein. |
Note: This data is representative and the actual performance of a PROTAC synthesized with this compound would need to be determined experimentally.
Mandatory Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein via the ubiquitin-proteasome system.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis
This diagram outlines the key steps in the synthesis of a PROTAC molecule using a bifunctional linker like this compound.
Caption: Workflow for the synthesis of a PROTAC using this compound.
Conclusion
This compound stands out as a valuable and versatile tool in the armamentarium of the modern biochemist and drug discovery scientist. Its defined structure, bifunctional reactivity, and solubility-enhancing properties make it an ideal component for the rational design and synthesis of PROTACs and other complex bioconjugates. The experimental protocols and conceptual workflows provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this linker in their own investigations. As the field of targeted protein degradation continues to evolve, the strategic application of well-designed linkers like this compound will undoubtedly play a pivotal role in the development of novel therapeutics.
References
The Strategic Application of Cl-PEG2-acid as a Hydrophilic Linker in Targeted Therapies: A Technical Guide
Introduction: In the landscape of modern therapeutics, targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift towards precision medicine. The efficacy of these modalities is critically dependent on the linker component, which bridges the targeting moiety to the therapeutic payload or E3 ligase recruiter. Among the diverse array of linkers, hydrophilic variants, particularly those based on polyethylene (B3416737) glycol (PEG), have become indispensable for optimizing drug-like properties.[1][2] This technical guide provides an in-depth examination of Chloro-PEG2-acid (Cl-PEG2-acid), a short, heterobifunctional, hydrophilic linker, and its role in the development of advanced targeted therapies.
Core Concepts: The Role of Hydrophilic Linkers
Targeted therapies, especially PROTACs and highly-loaded ADCs, often involve large, complex molecules that suffer from poor aqueous solubility and limited cell permeability due to the hydrophobic nature of their constituent ligands and payloads.[3][4] Hydrophilic linkers are incorporated to counteract these liabilities.
Key Advantages of Hydrophilic PEG Linkers:
-
Enhanced Solubility: The repeating ethylene (B1197577) glycol units form hydrogen bonds with water, creating a hydration shell that significantly improves the aqueous solubility of the entire conjugate.[1][5][6] This is crucial for preventing aggregation during manufacturing and for developing stable intravenous formulations.[3][7]
-
Improved Pharmacokinetics (PK): PEGylation increases the hydrodynamic radius of a molecule, which can reduce renal clearance and extend its circulation half-life.[5][8] This "stealth effect" can also shield the conjugate from immune recognition and enzymatic degradation.[7]
-
Modulated Permeability: While excessive hydrophilicity can hinder passive diffusion across cell membranes, an optimal length of a flexible PEG linker can shield the polar surface area of the molecule, creating a more compact conformation that is more amenable to cellular uptake.[1][9]
-
Optimized Ternary Complex Formation (PROTACs): In PROTACs, the linker's length and flexibility are paramount for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[10][11]
This compound is a bifunctional linker featuring a terminal carboxylic acid and a chloro group, separated by a two-unit PEG chain.[12] This structure provides a precise spacer with defined reactivity at each end.
-
Carboxylic Acid (-COOH): This terminus is readily activated for conjugation with primary or secondary amines to form stable amide bonds. Common activators include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[12][13]
-
Chloro Group (-Cl): The chloride acts as a good leaving group for nucleophilic substitution reactions, typically with amine or thiol functionalities on the corresponding binding ligand.[12]
Data Presentation: The Impact of Hydrophilic Linkers
The choice of linker significantly impacts the physicochemical and biological properties of a drug conjugate. The following tables summarize quantitative data from studies evaluating the effects of linker length and hydrophilicity.
Table 1: Impact of PEG Linker Length on PROTAC Permeability
This table summarizes data from a study on VH032-based PROTACs, demonstrating how increasing the number of PEG units in the linker affects passive diffusion permeability as measured by a Parallel Artificial Membrane Permeability Assay (PAMPA).
| Compound Series | Linker Type/Length | Effective Permeability (Pₑ) (x 10⁻⁶ cm/s) | Reference |
| MZ Series | 2-unit PEG | 0.6 | [14] |
| 3-unit PEG | 0.03 | [14] | |
| 4-unit PEG | 0.006 | [14] | |
| AT Series | 1-unit PEG | 0.005 | [14] |
| 2-unit PEG | 0.0025 | [14] | |
| Alkyl vs. PEG | Alkyl Linker | 0.002 | [14] |
| 1-unit PEG Linker | 0.005 | [14] |
Data indicates that for these specific PROTAC series, shorter PEG linkers resulted in significantly higher membrane permeability.
Table 2: Physicochemical Properties of Different Linkers for ADCs
This table compares the physical properties of linkers with varying PEG lengths used in the construction of Antibody-Drug Conjugates.
| Linker Name | Linker Type | Mass (Da) | Length (Å) | Reference |
| SMCC | Non-PEG, Hydrophobic | 334.32 | 11.6 | [15] |
| SM(PEG)₂ | 2-unit PEG | 422.43 | 19.3 | [15] |
| SM(PEG)₁₂ | 12-unit PEG | 843.00 | 54.1 | [15] |
This data illustrates the incremental increase in mass and spacer length with the addition of PEG units, allowing for precise control over the distance between the antibody and payload.
Table 3: In Vitro Cytotoxicity of an Anti-HER2 ADC
This table shows representative cytotoxicity data for an anti-HER2 ADC against various cancer cell lines with different levels of HER2 expression. While not using this compound specifically, it exemplifies the expected outcome of a potent ADC.
| Cell Line | HER2 Expression | IC₅₀ (nM) | Reference |
| SK-BR-3 | High | 0.5 | [8] |
| BT-474 | High | 0.8 | [8] |
| SK-OV-3 | High | 1.2 | [8] |
| MCF-7 | Low | >1000 | [8] |
The data demonstrates the target-dependent cytotoxicity of ADCs, where potency is significantly higher in cells overexpressing the target antigen.
Experimental Protocols
Detailed and reproducible protocols are essential for the successful development of targeted therapies. Below are methodologies for key synthesis and evaluation steps.
Protocol 1: General Two-Step Synthesis of a PROTAC using a Halo-PEG-Acid Linker
This protocol describes a general method for conjugating a target protein ligand (POI-NH₂) and an E3 ligase ligand (E3-NH₂) using a linker like this compound.
Step A: Amide Coupling of POI Ligand to Linker
-
Dissolution: Dissolve the amine-containing POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in an anhydrous solvent like N,N-Dimethylformamide (DMF).
-
Activation: Add an amide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the POI-Linker intermediate.
-
Work-up & Purification: Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the pure POI-Linker intermediate.
Step B: Nucleophilic Substitution with E3 Ligase Ligand
-
Dissolution: Dissolve the purified POI-Linker intermediate (1.0 equivalent) and the amine-containing E3 ligase ligand (1.2 equivalents) in anhydrous DMF.
-
Reaction: Add a base such as DIPEA (3.0 equivalents) to the mixture. Stir the reaction at 60-80°C overnight under a nitrogen atmosphere.[16]
-
Monitoring: Monitor the reaction for the formation of the final PROTAC molecule by LC-MS.
-
Purification: Upon completion, purify the reaction mixture directly using preparative High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC.
-
Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol details the quantification of target protein degradation in cells treated with a PROTAC.[17][18]
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, THP-1) at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[18]
-
Cell Lysis: After treatment, aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate in a microcentrifuge tube.[17]
-
Protein Quantification: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.[18]
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes to denature the proteins.[17]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
Immunoblotting: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBST.[18]
-
Detection: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system.[17][18]
-
Analysis: Quantify the band intensity using densitometry software. Normalize the target protein level to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).[17]
Protocol 3: In Vitro Cytotoxicity (MTT) Assay for ADCs
This protocol is used to determine the cell-killing potency (IC₅₀) of an ADC.[12][19]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000–10,000 cells/well in 50 µL of media. Plate both an antigen-positive cell line (e.g., SK-BR-3) and an antigen-negative control cell line (e.g., MCF-7). Incubate the plate at 37°C with 5% CO₂ overnight.[19]
-
ADC Treatment: Prepare serial dilutions of the ADC, the unconjugated antibody, and the free cytotoxic payload in cell culture medium. Add 50 µL of the diluted compounds to the appropriate wells. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate at 37°C for 72-120 hours.[8]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.[12][20]
-
Solubilization: Carefully remove the medium. Add 100-130 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12][20]
-
Absorbance Reading: Incubate the plate for 15 minutes with shaking. Read the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other values. Plot the percentage of cell viability versus the logarithm of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
Mandatory Visualizations
Diagrams created using Graphviz to illustrate key concepts and workflows.
Conclusion
The this compound linker, though simple in structure, is a powerful and versatile tool in the design of sophisticated targeted therapies. Its defined length, hydrophilic nature, and bifunctional reactivity enable chemists to systematically address common challenges in drug development, such as poor solubility and unfavorable pharmacokinetics.[2][21] By providing a means to enhance the drug-like properties of complex biologics and heterobifunctional molecules, short PEG linkers like this compound are crucial for translating the promise of ADCs and PROTACs into effective clinical candidates. The rational selection and empirical testing of linkers, guided by the principles and protocols outlined in this guide, are essential for advancing the next generation of precision medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 3. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT (Assay protocol [protocols.io]
- 21. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
An In-depth Technical Guide to PEGylation Utilizing Cl-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEGylation
PEGylation is a well-established and powerful bioconjugation technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, and small-molecule drugs. This process modifies the physicochemical properties of the parent molecule, leading to significant improvements in its pharmacokinetic and pharmacodynamic profile. Key advantages of PEGylation include enhanced solubility and stability, reduced immunogenicity and antigenicity, and a prolonged circulatory half-life due to a decrease in renal clearance and protection from proteolytic degradation. These benefits often translate to reduced dosing frequency and an improved safety profile for therapeutic agents.
This technical guide focuses on the use of a specific, heterobifunctional PEGylating reagent: Chloro-PEG2-acid (Cl-PEG2-acid). This discrete PEG linker, with the chemical formula C6H11ClO4 and a molecular weight of 182.6 g/mol , offers a versatile platform for bioconjugation.[1][2][][4] It features two distinct reactive moieties: a terminal carboxylic acid and a chloro group. The carboxylic acid can be activated to form a stable amide bond with primary amines, such as those found on the side chains of lysine (B10760008) residues or the N-terminus of proteins. The chloro group, a good leaving group, can undergo nucleophilic substitution with thiols (e.g., from cysteine residues) or other nucleophiles.[2] This dual reactivity makes this compound particularly valuable in the construction of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs), where precise linking of two different molecular entities is required.[1]
Core Concepts and Applications of this compound
This compound is a valuable tool in drug development and research, primarily utilized as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial as it dictates the spatial orientation of the two binding ligands and influences the overall properties of the molecule, including its solubility, permeability, and pharmacokinetic profile.[5]
The short, hydrophilic PEG2 spacer of this compound can enhance the aqueous solubility of hydrophobic molecules, which is a common challenge in drug development.[2] The defined length of this discrete PEG linker allows for precise control over the distance between the conjugated molecules, which is critical for the efficacy of complex bioconjugates like PROTACs.
Experimental Protocols
While specific protocols for this compound are often embedded within broader synthetic schemes, the following sections provide detailed methodologies for the two key reactions involving its functional groups: amine conjugation via the carboxylic acid and nucleophilic substitution at the chloro group.
Amine Conjugation via Carboxylic Acid Activation
This protocol details the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule with an available amine group). The process involves the activation of the carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more reactive NHS ester.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction vessels
-
Stirring plate and stir bars
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-100 mM.
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer at a concentration of 100 mM each.
-
Dissolve the amine-containing molecule in the Coupling Buffer to the desired concentration.
-
-
Activation of this compound:
-
In a reaction vessel, add the desired molar excess of the this compound stock solution to the Activation Buffer.
-
Add a 1.2 to 1.5 molar excess of EDC and NHS solutions relative to the this compound.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring to form the NHS-activated PEG linker.
-
-
Conjugation to Amine-containing Molecule:
-
Add the NHS-activated this compound solution to the solution of the amine-containing molecule. The molar ratio of the activated linker to the target molecule will need to be optimized for the desired degree of labeling.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C with gentle stirring.
-
-
Quenching of the Reaction:
-
Add the quenching solution (e.g., Tris-HCl or hydroxylamine) to a final concentration of 10-50 mM to quench any unreacted NHS-activated linker.
-
Incubate for 30-60 minutes at room temperature.
-
-
Purification:
Nucleophilic Substitution at the Chloro Group
This protocol outlines the reaction of the chloro group of a this compound-containing molecule with a nucleophile, such as a thiol group on a cysteine residue.
Materials:
-
Molecule containing the this compound linker (prepared as in the previous protocol)
-
Thiol-containing molecule (e.g., peptide with a cysteine residue)
-
Reaction Buffer: Phosphate buffer (50 mM) with EDTA (1 mM), pH 7.5-8.5
-
Reducing agent (optional, e.g., TCEP)
-
Reaction vessels
-
Stirring plate and stir bars
Procedure:
-
Preparation of Reactants:
-
Dissolve the molecule containing the this compound linker in the Reaction Buffer.
-
Dissolve the thiol-containing molecule in the Reaction Buffer. If the thiol is in a disulfide bond, it may need to be reduced first with a suitable reducing agent like TCEP.
-
-
Conjugation Reaction:
-
Mix the two solutions in the desired molar ratio. An excess of one reactant may be used to drive the reaction to completion.
-
Incubate the reaction mixture at room temperature or 37°C for 4-24 hours with gentle stirring. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the final conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) or other suitable chromatographic techniques to remove unreacted starting materials.
-
Data Presentation
The following tables summarize general trends and comparative data for PEG linkers, providing a framework for understanding the potential impact of incorporating this compound into a bioconjugate. It is important to note that specific values will be highly dependent on the nature of the conjugated molecule.
Table 1: General Impact of PEG Linker Length on Pharmacokinetics and In Vitro Potency [9]
| Linker Length | Typical Half-Life | Key Observations | In Vitro Potency (Typical IC50) |
| No PEG Linker | Shorter | More susceptible to clearance from the body. | Variable; can be high but may be limited by poor solubility. |
| Short PEG Linkers (e.g., PEG2, PEG3, PEG4) | Moderately extended | Provides a balance between improved pharmacokinetics and potent cytotoxicity. | Often exhibits high potency (low nM range). |
| Long PEG Linkers (e.g., PEG8 and longer) | Significantly extended | Can lead to reduced clearance and longer circulation times. | May show a decrease in potency due to steric hindrance. |
Table 2: Comparative Conjugation Efficiency with Different Linker Types [9]
| Linker Type | Typical Drug-to-Antibody Ratio (DAR) | Observations |
| Non-PEGylated | Variable, often lower with hydrophobic payloads | Hydrophobic interactions can lead to aggregation and lower conjugation efficiency. |
| Short-Chain PEG (e.g., PEG2, PEG3, PEG4) | Generally allows for higher and more consistent DAR | The hydrophilic PEG spacer can improve the solubility of the payload and reduce aggregation, facilitating a more efficient conjugation process. |
| Long-Chain PEG | Can achieve high DAR | Provides greater solubility enhancement for highly hydrophobic payloads. |
Mandatory Visualizations
Chemical Reactions of this compound
Caption: Reaction pathways for this compound conjugation.
General Workflow for Protein PEGylation
Caption: A generalized workflow for protein PEGylation.
PROTAC Mechanism of Action
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
Conclusion
This compound serves as a versatile and valuable tool in the field of bioconjugation, particularly for the synthesis of complex molecules like PROTACs. Its heterobifunctional nature allows for a two-step, orthogonal conjugation strategy, providing precise control over the final conjugate's architecture. The inclusion of a short, hydrophilic PEG spacer can impart beneficial properties such as increased solubility and a defined distance between linked moieties. While specific quantitative data for this compound conjugates is still emerging in publicly available literature, the general principles of PEGylation and the established reactivity of its functional groups provide a strong foundation for its application in drug discovery and development. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers to explore the potential of this compound in their own work. As with any bioconjugation strategy, optimization of reaction conditions and thorough characterization of the final product are paramount to achieving the desired therapeutic or research outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chloro-PEG2-CH2O2H, 170304-76-4 | BroadPharm [broadpharm.com]
- 4. Thiol-PEG2-acid | C7H14O4S | CID 57624294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to Cl-PEG2-acid for Beginners in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.
The linker is a critical component of a PROTAC, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[2] Among the various types of linkers, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[2] The length and composition of the linker dictate the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.[2]
This guide focuses on Cl-PEG2-acid , a bifunctional PEG-based linker, providing a comprehensive resource for researchers new to PROTAC synthesis.
Physicochemical Properties of this compound
A thorough understanding of the linker's properties is fundamental to its successful application in PROTAC synthesis.
| Property | Value | Reference(s) |
| Chemical Name | 2-[2-(2-chloroethoxy)ethoxy]acetic acid | [3] |
| CAS Number | 170304-76-4 | [3][4] |
| Molecular Formula | C6H11ClO4 | [3][4] |
| Molecular Weight | 182.60 g/mol | [3][4] |
| Appearance | Liquid or Solid Powder | [3][4] |
| Solubility | Soluble in DMSO (≥100 mg/mL, may require ultrasonication) | [3][4] |
| Storage (Pure Form) | -20°C for 3 years, 4°C for 2 years | [4] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [4] |
The Role of this compound in PROTAC Synthesis
This compound is a bifunctional linker, meaning it has two different reactive functional groups: a carboxylic acid and a chloro group. This allows for the sequential and directional conjugation of the POI ligand and the E3 ligase ligand.
-
The carboxylic acid group can be activated to readily form a stable amide bond with an amine-functionalized ligand.
-
The chloro group can react with a nucleophilic group, such as an amine or thiol, on the other ligand through a nucleophilic substitution reaction.
The PEG2 portion of the linker provides a short, flexible, and hydrophilic spacer that can improve the solubility of the resulting PROTAC molecule.[]
Quantitative Impact of PEG Linker Length on PROTAC Efficacy: A Case Study on BRD4 Degradation
The length of the PEG linker is a critical determinant of a PROTAC's degradation efficiency. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in inefficient ubiquitination.[2] The following table summarizes synthesized data from studies on thalidomide-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4, illustrating the impact of PEG linker length.
| PROTAC | Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations | Reference(s) |
| A | 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective. | [6] |
| B | 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency. | [6] |
| C | 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation. | [6] |
| D | 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture. | [6] |
| E | 4 | BRD4 | H661 | < 0.5 | > 90 | Longer PEG linkers can restore or enhance degradation efficacy. | [6] |
| F | 5 | BRD4 | H661 | < 0.5 | > 90 | Potent degradation is maintained with longer linkers in this series. | [6] |
Note: The data presented is a synthesis of findings from multiple research articles. DC50 and Dmax values are cell-line dependent and can vary based on experimental conditions.
Experimental Protocols
Representative Synthesis of a BRD4-Targeting PROTAC using this compound
This protocol describes a representative two-step synthesis of a PROTAC targeting BRD4, using the BRD4 inhibitor (+)-JQ1 and the Cereblon (CRBN) E3 ligase ligand pomalidomide (B1683931).
Step 1: Amide Coupling of this compound with (+)-JQ1-amine
This step involves forming an amide bond between the carboxylic acid of this compound and an amine-functionalized version of the BRD4 ligand, JQ1.
-
Materials:
-
This compound
-
(+)-JQ1-amine (a derivative of JQ1 with a free amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) and (+)-JQ1-amine (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the JQ1-PEG2-Cl intermediate.
-
Step 2: Nucleophilic Substitution with Pomalidomide
This step involves the reaction of the chloro group of the JQ1-PEG2-Cl intermediate with an amine on the pomalidomide ligand.
-
Materials:
-
JQ1-PEG2-Cl intermediate (from Step 1)
-
Pomalidomide
-
A non-nucleophilic base such as DIPEA or K2CO3
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the JQ1-PEG2-Cl intermediate (1.0 equivalent) and pomalidomide (1.1 equivalents) in anhydrous DMF.
-
Add the non-nucleophilic base (e.g., DIPEA, 3.0 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative reverse-phase HPLC (High-Performance Liquid Chromatography) to obtain the pure JQ1-PEG2-Pomalidomide PROTAC.
-
Characterization: The structure and purity of the final PROTAC should be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Western Blot Analysis of PROTAC-Mediated BRD4 Degradation
This protocol outlines the steps to quantify the degradation of BRD4 in cultured cells after treatment with the synthesized PROTAC.
-
Materials:
-
Human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231)
-
Synthesized JQ1-PEG2-Pomalidomide PROTAC (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture medium and reagents
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate and imaging system
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-BRD4) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the BRD4 and c-Myc protein levels to the loading control (GAPDH).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
-
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Simplified BRD4/c-Myc signaling pathway and PROTAC intervention.
References
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Using Cl-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the complete removal of the target protein.[2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[4][5]
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[3][6] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to improve aqueous solubility and pharmacokinetic properties.[6][7][8] The length and composition of the PEG linker must be carefully optimized to ensure the proper orientation for efficient protein degradation.[3][7]
Cl-PEG2-acid is a bifunctional PEG-based linker ideal for the modular synthesis of PROTACs. It features a terminal carboxylic acid and a terminal chloro group. This allows for a directional and stepwise synthesis, typically starting with the formation of a stable amide bond with one ligand, followed by a nucleophilic substitution reaction with the second ligand.
PROTAC Mechanism of Action and Targeting the BRD4 Pathway
PROTACs mediate the formation of a ternary complex between the target protein and an E3 ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a critical role in regulating the transcription of oncogenes like c-Myc, making it a prime target in cancer therapy.[9][10] BRD4 is often found in super-enhancers, where it forms biomolecular condensates to drive high-level transcription of genes involved in cell proliferation and survival.[9][11] A BRD4-targeting PROTAC can effectively degrade the BRD4 protein, leading to the disruption of these condensates and the downregulation of oncogenic signaling pathways.[9][10]
Synthetic Strategy for a BRD4-Targeting PROTAC
A modular, two-step approach is proposed for the synthesis of a BRD4-targeting PROTAC using this compound. This example utilizes pomalidomide (B1683931) as the E3 ligase (CRBN) ligand and a derivative of JQ1 as the BRD4 ligand.
-
Step 1: Amide Coupling. The carboxylic acid of this compound is coupled with an amine-functionalized pomalidomide derivative using standard peptide coupling reagents (e.g., HATU, DIPEA) to form a stable amide bond.
-
Step 2: Nucleophilic Substitution. The chloro group of the resulting Pomalidomide-PEG2-Cl intermediate is then reacted with a nucleophilic group (e.g., a phenol) on the JQ1 derivative via an SNAr or SN2 reaction to yield the final PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a Representative BRD4 PROTAC
This protocol describes a representative synthesis. Researchers should adapt the conditions based on the specific reactivity of their chosen POI and E3 ligase ligands.
Materials and Reagents:
-
Amine-functionalized Pomalidomide (e.g., 4-aminopomalidomide)
-
This compound
-
Phenol-functionalized JQ1 derivative (e.g., JQ1-phenol)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Preparative HPLC system
Step 1: Synthesis of Pomalidomide-PEG2-Cl Intermediate
-
To a solution of this compound (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of amine-functionalized pomalidomide (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Pomalidomide-PEG2-Cl intermediate.
Step 2: Synthesis of the Final BRD4 PROTAC
-
Dissolve the Pomalidomide-PEG2-Cl intermediate (1.0 equivalent) and the phenol-functionalized JQ1 derivative (1.1 equivalents) in anhydrous DMF.
-
Add K₂CO₃ (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with EtOAc.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by preparative HPLC to yield the final PROTAC molecule.
Protocol 2: Characterization of the Final PROTAC
The structure and purity of the final PROTAC must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure. The resulting spectra should show characteristic peaks corresponding to the POI ligand, the E3 ligase ligand, and the PEG linker.[12]
-
High-Resolution Mass Spectrometry (HRMS): HRMS (e.g., ESI-TOF) is used to confirm the elemental composition by providing an accurate mass of the synthesized PROTAC.[13][14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. Purity should typically be >95% for use in biological assays.
Protocol 3: Western Blot for PROTAC-Mediated BRD4 Degradation
This protocol is used to quantify the degradation of the target protein (BRD4) in cells treated with the synthesized PROTAC and to determine the DC₅₀ and Dₘₐₓ values.[2]
Materials and Reagents:
-
Human cancer cell line expressing BRD4 (e.g., T24, HCC1806)[2][10]
-
Synthesized BRD4 PROTAC (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell Culture Medium (e.g., RPMI-1640) and Fetal Bovine Serum (FBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the BRD4 PROTAC (e.g., 0.1 nM to 1000 nM) for a set time (e.g., 24 hours). Include a DMSO-only vehicle control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate the membrane with the primary antibody (e.g., anti-BRD4) overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control (e.g., GAPDH).
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the logarithm of the PROTAC concentration. Fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[2]
Quantitative Data Summary
The following tables provide representative data for a BRD4-targeting PROTAC with a short PEG linker. This data is illustrative and will vary depending on the specific ligands and cell line used.
Table 1: Physicochemical Properties of a Representative BRD4 PROTAC
| Property | Value | Significance |
|---|---|---|
| Molecular Weight (MW) | 750 - 950 Da | Influences cell permeability and solubility; PROTACs are typically larger than traditional small molecules.[15][16] |
| cLogP | 1.0 - 4.5 | A measure of lipophilicity, which affects cell membrane passage and solubility.[16] |
| Polar Surface Area (PSA) | 110 - 150 Ų | Impacts cell permeability; higher PSA can reduce passive diffusion across membranes.[15][16] |
| H-Bond Donors | ≤ 5 | Affects membrane permeability and solubility. |
| H-Bond Acceptors | ≤ 15 | Affects solubility and target binding. |
Table 2: Representative Synthesis and Characterization Data
| Parameter | Description |
|---|---|
| Synthesis | |
| Step 1 Yield | 60 - 80% |
| Step 2 Yield | 30 - 50% |
| Overall Yield | 18 - 40% |
| Characterization | |
| Purity (HPLC) | >95% |
| ¹H NMR | Peaks consistent with JQ1, Pomalidomide, and PEG linker structures confirmed.[12] |
| ¹³C NMR | Carbon signals corresponding to all three components of the PROTAC observed.[17] |
| HRMS (m/z) | [M+H]⁺ calculated and found values match within 5 ppm.[13] |
Table 3: In Vitro Degradation Profile of a Representative BRD4 PROTAC (QCA570 in T24 Bladder Cancer Cells)
| Parameter | Value | Description |
|---|---|---|
| DC₅₀ | ~1 nM | The concentration of the PROTAC required to degrade 50% of BRD4 protein after a 24-hour treatment.[2] |
| Dₘₐₓ | >90% | The maximum percentage of BRD4 protein degradation achieved with the PROTAC.[18] |
| Cell Line | T24 (Bladder Cancer) | The cellular context in which the degradation was measured.[2] |
| Time Point | 24 hours | The duration of PROTAC treatment. |
References
- 1. Discovery of electrophilic degraders that exploit SNAr chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 9. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Cl-PEG2-Acid in Antibody-Drug Conjugate (ADC) Development
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the specificity of monoclonal antibodies (mAbs) with the cytotoxic potency of small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. Cl-PEG2-acid is a bifunctional, non-cleavable linker that offers a precise and stable connection for ADC development.
This document provides a detailed overview of the application of this compound in the construction of ADCs. It includes protocols for conjugation, characterization, and cellular assays, along with data presented in a structured format and diagrams to illustrate key processes.
This compound, characterized by a terminal chloro group and a carboxylic acid separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer, facilitates a stable amide bond with lysine (B10760008) residues on the antibody surface. The PEG component enhances solubility and can improve the pharmacokinetic profile of the resulting ADC. The chloro group serves as a reactive site for the attachment of the cytotoxic payload, typically through a nucleophilic substitution reaction. This non-cleavable design ensures that the payload remains attached to the antibody until the entire ADC is internalized and degraded within the lysosome of the target cancer cell, leading to the release of the active drug.
Key Applications and Properties
The primary application of this compound is in the synthesis of ADCs where a stable, non-cleavable linkage is desired. This is particularly advantageous for payloads that do not require release into the cytoplasm to be active, or to minimize off-target toxicity associated with premature linker cleavage in circulation.
Table 1: Properties and Advantages of this compound Linker
| Property | Description | Advantage in ADC Development |
| Linker Type | Non-cleavable | Enhanced plasma stability, reduced off-target toxicity. |
| Functional Group 1 | Carboxylic Acid (-COOH) | Allows for straightforward conjugation to antibody lysine residues via stable amide bond formation after activation. |
| Functional Group 2 | Chloro (-Cl) | Provides a reactive site for payload attachment, typically via nucleophilic substitution. |
| Spacer | Diethylene Glycol (-PEG2-) | Increases hydrophilicity of the linker-payload complex, potentially improving ADC solubility and pharmacokinetic properties. |
| Conjugation Chemistry | Two-step process: 1) Payload attachment to the linker. 2) Conjugation of the linker-payload construct to the antibody. | Offers precise control over the synthesis of the linker-drug intermediate before antibody conjugation. |
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Cytotoxic Payload
This protocol describes the activation of the carboxylic acid group on this compound and its subsequent conjugation to an amine-containing cytotoxic payload.
Materials:
-
This compound
-
Amine-containing cytotoxic payload (e.g., a derivative of MMAE or PBD)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Methodology:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add DCC (1.2 equivalents) to the solution and stir at room temperature for 2-4 hours to form the NHS ester.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
-
Conjugation to Payload:
-
Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.
-
Add the filtered NHS-activated Cl-PEG2-linker solution to the payload solution.
-
Add DIPEA (3 equivalents) to act as a base and catalyze the reaction.
-
Stir the reaction at room temperature overnight.
-
-
Purification:
-
Purify the resulting Cl-PEG2-Payload conjugate using reverse-phase HPLC to achieve high purity.
-
Characterize the final product by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its identity and purity.
-
Protocol 2: Conjugation of Cl-PEG2-Payload to the Antibody
This protocol outlines the conjugation of the purified linker-payload construct to lysine residues on the monoclonal antibody.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Purified Cl-PEG2-Payload conjugate
-
Organic co-solvent (e.g., DMSO or DMF)
-
Reaction buffer (e.g., borate (B1201080) buffer, pH 8.5-9.0)
-
Size Exclusion Chromatography (SEC) system for purification
-
Hydrophobic Interaction Chromatography (HIC) for DAR analysis
Methodology:
-
Antibody Preparation:
-
Buffer exchange the mAb into the reaction buffer (e.g., borate buffer, pH 8.5) to a final concentration of 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve the Cl-PEG2-Payload conjugate in a minimal amount of a water-miscible organic co-solvent like DMSO.
-
Add the dissolved linker-payload (typically 5-10 molar equivalents per antibody) to the antibody solution in a dropwise manner while gently stirring. The final concentration of the organic co-solvent should generally be kept below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction at room temperature or 4°C for 2-4 hours. The reaction time and temperature may need to be optimized.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted linker-payload and aggregates using Size Exclusion Chromatography (SEC).
-
The ADC is typically eluted in a formulation buffer suitable for storage (e.g., PBS with 5% trehalose).
-
Protocol 3: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Measurement:
-
The average DAR can be determined using Hydrophobic Interaction Chromatography (HIC-HPLC). The increasing hydrophobicity of the ADC with each conjugated payload allows for the separation of species with different DAR values (DAR=0, 2, 4, etc.).
-
Alternatively, UV-Vis spectroscopy can be used to estimate the average DAR by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload.
2. Analysis of Aggregates and Fragments:
-
Size Exclusion Chromatography (SEC-HPLC) is used to determine the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in the purified ADC preparation.
Table 2: Representative ADC Characterization Data
| Parameter | Method | Specification | Result Example |
| Average DAR | HIC-HPLC | 3.5 - 4.5 | 4.1 |
| Purity (Monomer) | SEC-HPLC | ≥ 95% | 98.2% |
| Aggregates | SEC-HPLC | ≤ 5% | 1.5% |
| Endotoxin Level | LAL Assay | < 0.5 EU/mg | < 0.1 EU/mg |
| In Vitro Cytotoxicity | Cell-based Assay | IC50 < 10 nM | 2.5 nM |
Diagrams and Workflows
Caption: Workflow for the two-stage synthesis of an ADC using the this compound linker.
Application Notes and Protocols: Surface Modification of Nanoparticles using Cl-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The surface modification of nanoparticles is a critical step in tailoring their functionality for biomedical applications such as drug delivery, diagnostics, and bio-imaging. Polyethylene (B3416737) glycol (PEG)ylation is a widely adopted strategy to improve the physicochemical properties of nanoparticles.[1] The covalent attachment of PEG chains creates a hydrophilic shield that can enhance colloidal stability, reduce non-specific protein adsorption (opsonization), and prolong systemic circulation time by evading uptake by the mononuclear phagocyte system.[2][3][4]
Cl-PEG2-acid is a heterobifunctional linker designed for versatile and efficient surface functionalization. This molecule features a terminal carboxylic acid (-COOH) group and a chloro (-Cl) group, separated by a short, hydrophilic diethylene glycol spacer. This structure allows for a two-step, directional conjugation strategy:
-
Carboxylic Acid Group (-COOH): This end enables covalent attachment to nanoparticles displaying primary amine (-NH2) groups on their surface. The reaction is typically mediated by carbodiimide (B86325) chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (NHS), to form a stable amide bond.[5][6]
-
Chloro Group (-Cl): This group serves as a reactive site for subsequent conjugation. As a good leaving group, it can react with nucleophiles like thiols (-SH) or amines (-NH2) on targeting ligands, therapeutic molecules, or imaging agents.
This dual functionality makes this compound an excellent tool for researchers seeking to create multifunctional nanocarriers with improved in-vivo performance and targeted delivery capabilities.
Expected Physicochemical Changes & Data Presentation
The successful conjugation of this compound to the nanoparticle surface results in predictable changes to their physical and chemical properties. Monitoring these changes is essential for confirming successful modification. Key characterization techniques include Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI), zeta potential measurement for surface charge, and Fourier-transform infrared spectroscopy (FTIR) to identify new chemical bonds.
Below is a summary of typical quantitative data observed before and after surface modification.
| Parameter | Before Modification (Bare NP) | After Modification (PEGylated NP) | Rationale for Change |
| Hydrodynamic Diameter (nm) | 110 ± 5 nm | 135 ± 7 nm | The addition of the PEG layer increases the particle's hydrodynamic radius.[1][7] |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 | A low PDI indicates a monodisperse and homogeneous particle population. A slight increase may occur but should remain low for stable formulations.[8] |
| Zeta Potential (mV) | +25.5 ± 2.1 mV (for amine-NP) | -5.2 ± 1.5 mV | The PEG layer shields the native surface charge, shifting the zeta potential towards neutral.[1][7][9] |
| Surface Functional Groups | Primary Amines (-NH₂) | Carboxylic Acids (-COOH), Chloro (-Cl) | Successful conjugation consumes surface amines and introduces the functional groups of the linker. |
Experimental Workflows & Chemical Reactions
The following diagrams illustrate the general experimental workflow for nanoparticle modification and the specific chemical reactions involved.
Caption: General experimental workflow for nanoparticle PEGylation.
References
- 1. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlantis-press.com [atlantis-press.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Cellular delivery of PEGylated PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [cora.ucc.ie]
Application Notes and Protocols for Amide Bond Formation with Cl-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of bioconjugation and drug development, polyethylene (B3416737) glycol (PEG) linkers are instrumental in improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Cl-PEG2-acid is a short, hydrophilic, heterobifunctional PEG linker that offers a precise and controllable method for covalently linking molecules. This linker possesses two distinct reactive functionalities: a terminal carboxylic acid for amide bond formation and a chloro group that can participate in nucleophilic substitution reactions.[1]
The carboxylic acid moiety can be activated to form stable amide bonds with primary amines, a fundamental reaction in bioconjugation for attaching the PEG linker to proteins, peptides, or other amine-containing molecules. The presence of the chloro group provides an additional site for subsequent modifications, making this compound a versatile tool for creating complex molecular architectures such as antibody-drug conjugates (ADCs) or PROTACs.
These application notes provide detailed protocols for the formation of an amide bond between this compound and an amine-containing molecule using common coupling agents.
Principle of the Reaction: EDC/HATU Mediated Amide Coupling
The formation of a stable amide bond between the carboxylic acid of this compound and a primary amine is typically achieved through the use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator like N-hydroxysuccinimide (NHS) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). The general mechanism involves a two-step process:
-
Activation of the Carboxylic Acid: The coupling agent (e.g., EDC or HATU) reacts with the carboxylic acid of this compound to form a highly reactive acylating intermediate. This activation step is most efficient under acidic to neutral conditions (pH 4.5-7.2).[1]
-
Nucleophilic Attack by the Amine: The activated carboxylic acid then readily reacts with a primary amine on the target molecule to form a stable amide bond. This step is most efficient at a physiological to slightly alkaline pH (7.2-8.5).
It is important to note that the chloro group on the this compound is a good leaving group for nucleophilic substitution.[1] Therefore, reaction conditions, particularly the nature of the amine and the pH, should be carefully controlled to favor amide bond formation and minimize potential side reactions at the chloro position.
Data Presentation
The following tables summarize the recommended reaction conditions and molar ratios for the amide bond formation with this compound.
Table 1: Recommended Molar Ratios of Reagents for Amide Coupling
| Reagent | Molar Excess (relative to limiting amine) | Purpose |
| This compound | 1 - 5 fold | To drive the reaction towards the desired product. |
| EDC | 1.5 - 3 fold | To ensure efficient activation of the carboxylic acid. |
| HATU | 1.1 - 1.5 fold | An alternative, highly efficient activating agent. |
| NHS/Sulfo-NHS | 0.5 - 1.5 fold (if used with EDC) | To stabilize the activated intermediate and improve coupling efficiency. |
| Base (e.g., DIPEA) | 2 - 4 fold (if using HATU) | To maintain an optimal pH for the reaction. |
Table 2: General Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Activation Step (EDC/NHS) | ||
| pH | 4.5 - 6.0 | For optimal formation of the O-acylisourea intermediate. |
| Temperature | Room Temperature (20-25°C) | |
| Time | 15 - 60 minutes | |
| Coupling Step | ||
| pH | 7.2 - 8.5 | For efficient reaction with the primary amine. |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used to minimize side reactions. |
| Time | 2 - 24 hours | Reaction progress can be monitored by LC-MS or TLC. |
| Solvent | Anhydrous DMF, DMSO, or DCM | Choose a solvent that dissolves all reactants. For biomolecules, aqueous buffers are used. |
Experimental Protocols
Protocol 1: Amide Bond Formation with a Small Molecule in Organic Solvent
This protocol describes the coupling of this compound to a primary amine-containing small molecule in an organic solvent.
Materials:
-
This compound
-
Amine-containing small molecule
-
EDC hydrochloride or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
-
Purification system (e.g., flash chromatography or preparative HPLC)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing small molecule and this compound (1-5 equivalents) in anhydrous DMF or DCM.
-
Activation (using HATU): To the stirring solution, add DIPEA (2-4 equivalents) followed by HATU (1.1-1.5 equivalents).
-
Activation (using EDC): Alternatively, to the stirring solution, add EDC hydrochloride (1.5-3 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 2-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica (B1680970) gel or by preparative HPLC to obtain the desired amide conjugate.
-
Characterization: Characterize the purified product by NMR, mass spectrometry, and other relevant analytical techniques.
Protocol 2: PEGylation of a Protein in Aqueous Buffer
This protocol outlines the conjugation of this compound to a protein containing accessible primary amine groups (e.g., lysine (B10760008) residues or the N-terminus).
Materials:
-
Protein with primary amine(s)
-
This compound
-
EDC hydrochloride
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate buffer, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the Coupling Buffer to a desired concentration (e.g., 1-10 mg/mL).
-
This compound Activation: a. In a separate tube, dissolve this compound in Activation Buffer. b. Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer. c. Add the EDC stock solution (1.5-3 fold molar excess over this compound) to the this compound solution, followed immediately by the Sulfo-NHS stock solution (0.5-1.5 fold molar excess over this compound). d. Incubate the activation mixture at room temperature for 15-30 minutes.
-
Conjugation: a. Add the activated this compound solution to the protein solution. The final pH of the reaction mixture should be between 7.2 and 8.0. b. The molar ratio of the activated PEG linker to the protein should be optimized for the specific application, with a 5-20 fold molar excess of the linker being a common starting point. c. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to hydrolyze any unreacted activated PEG linker. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts to purify the PEGylated protein. This is typically achieved using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Characterization: Characterize the purified PEGylated protein using SDS-PAGE, mass spectrometry, and functional assays to determine the degree of PEGylation and retention of biological activity.
Mandatory Visualizations
Caption: General workflow for amide bond formation using this compound.
Caption: Logical relationship for the dual reactivity of this compound.
References
Application Notes and Protocols for Bioconjugation Using Cl-PEG2-Acid Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Cl-PEG2-acid linkers in bioconjugation strategies. The protocols outlined below are intended to serve as a foundational methodology for the conjugation of this compound to proteins, particularly through reactions with cysteine and lysine (B10760008) residues. These techniques are pivotal in the development of advanced biotherapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound Linkers
This compound is a heterobifunctional linker featuring a carboxylic acid group on one terminus and a chloroacetyl group on the other, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. This structure offers several advantages in bioconjugation:
-
Hydrophilicity: The PEG spacer enhances the aqueous solubility of the linker and the resulting bioconjugate, which can improve the pharmacokinetic properties of the final molecule and reduce aggregation.[1][2]
-
Defined Length: The discrete PEG length provides precise control over the distance between the conjugated molecules.
-
Dual Reactivity: The two distinct reactive groups allow for sequential and controlled conjugation to different functional groups on a biomolecule or between two different molecules. The carboxylic acid can be activated to react with primary amines, such as the side chain of lysine residues, while the chloroacetyl group can react with nucleophiles like the thiol group of cysteine residues.[3]
Applications in Drug Development
This compound linkers are valuable tools in the construction of complex biomolecules for therapeutic and research purposes.
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells.[4] The stability of the linker in circulation and its ability to release the drug at the target site are critical for the efficacy and safety of the ADC.[5]
-
PROTACs: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[3][6] The linker plays a crucial role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[7]
Experimental Protocols
The following protocols provide a general framework for the bioconjugation of this compound to proteins. Optimization of reaction conditions (e.g., pH, temperature, reactant ratios) is recommended for each specific application.
Protocol 1: Conjugation to Cysteine Residues via Chloroacetyl Group
This protocol describes the alkylation of a free thiol group on a cysteine residue with the chloroacetyl end of the this compound linker.
Materials:
-
Cysteine-containing protein (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)
-
This compound linker
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP)) (optional, for reducing disulfide bonds)
-
Quenching reagent (e.g., N-acetyl-L-cysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Protein Preparation (if necessary): If the target cysteine residues are involved in disulfide bonds, treat the protein with a 10-fold molar excess of TCEP at room temperature for 30-60 minutes to expose the free thiols. Remove excess TCEP using a desalting column.
-
Linker Preparation: Dissolve the this compound linker in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-20 mM).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. The optimal reaction time should be determined empirically.
-
Quenching: Add a 100-fold molar excess of a quenching reagent like N-acetyl-L-cysteine to stop the reaction by consuming any unreacted chloroacetyl groups. Incubate for 1 hour at room temperature.
-
Purification: Purify the resulting conjugate using SEC or dialysis to remove excess linker and quenching reagent.
Protocol 2: Conjugation to Lysine Residues via Carboxylic Acid Group
This protocol details the amidation reaction between the carboxylic acid group of the linker and a primary amine on a lysine residue. This requires activation of the carboxylic acid using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
Protein with accessible lysine residues in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound linker
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Linker Activation:
-
Dissolve the this compound linker in the activation buffer.
-
Add a 1.5- to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) to the linker solution.
-
Incubate at room temperature for 15-30 minutes to form the NHS ester intermediate.
-
-
Conjugation Reaction:
-
Immediately add the activated linker solution to the protein solution. A 10- to 50-fold molar excess of the activated linker over the protein is recommended as a starting point.
-
The reaction is most efficient at a pH of 7.2-8.0.
-
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate using SEC or dialysis to remove excess reagents and byproducts.
Characterization of Bioconjugates
After purification, it is essential to characterize the conjugate to determine the extent of labeling and confirm its integrity.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the conjugate and calculate the number of attached linkers (e.g., drug-to-antibody ratio, DAR).[8][9]
-
UV/Vis Spectroscopy: If the conjugated molecule has a distinct absorbance spectrum, the degree of labeling can be estimated by measuring the absorbance at relevant wavelengths.
-
Chromatography: Techniques like SEC and hydrophobic interaction chromatography (HIC) can be used to assess the purity of the conjugate and detect any aggregation.
Data Presentation
Table 1: Reaction Conditions and Yield for Cysteine Conjugation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration (mg/mL) | |||
| Linker:Protein Molar Ratio | |||
| Reaction Buffer (pH) | |||
| Reaction Temperature (°C) | |||
| Reaction Time (hours) | |||
| Average Yield (%) |
Table 2: Reaction Conditions and Yield for Lysine Conjugation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration (mg/mL) | |||
| Linker:Protein Molar Ratio | |||
| EDC:Linker Molar Ratio | |||
| NHS:Linker Molar Ratio | |||
| Reaction Buffer (pH) | |||
| Reaction Temperature (°C) | |||
| Reaction Time (hours) | |||
| Average Yield (%) |
Table 3: Stability of this compound Conjugates
| Conjugate | Incubation Medium | Temperature (°C) | Time Point | % Intact Conjugate Remaining |
| Protein-Cys-PEG2-Acid | Human Plasma | 37 | 24h | |
| 72h | ||||
| 7 days | ||||
| Protein-Lys-PEG2-Cl | Human Plasma | 37 | 24h | |
| 72h | ||||
| 7 days |
Visualizations
Caption: Workflow for conjugating this compound to cysteine residues.
Caption: Workflow for conjugating this compound to lysine residues.
Caption: Mechanism of action for a PROTAC utilizing a this compound linker.
References
- 1. microdetection.cn [microdetection.cn]
- 2. nbinno.com [nbinno.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. purepeg.com [purepeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Cl-PEG2-acid in Creating Fluorescently Labeled Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cl-PEG2-acid, a heterobifunctional linker, for the synthesis of custom fluorescently labeled probes. The protocols detailed below cover the activation of the carboxylic acid moiety, conjugation to an amine-containing fluorescent dye, and subsequent attachment to a target biomolecule via the chloro group.
Introduction to this compound in Fluorescent Probe Synthesis
This compound is a versatile tool in bioconjugation, featuring a carboxylic acid at one terminus and a chloro group at the other, separated by a short, hydrophilic diethylene glycol (PEG2) spacer. This structure allows for a two-step sequential conjugation strategy, enabling the precise and stable linkage of a fluorescent reporter molecule to a biomolecule of interest.
The carboxylic acid can be activated to react with primary amines, commonly found on fluorescent dyes, to form a stable amide bond. The chloro group, a reactive alkyl halide, can subsequently form a covalent bond with nucleophilic residues on a target biomolecule, most notably the thiol group of cysteine residues. The PEG spacer enhances the solubility of the resulting probe in aqueous buffers and can reduce non-specific binding.
Core Applications
The use of this compound as a linker in fluorescent probe synthesis is applicable to a wide range of research and development areas, including:
-
Protein Labeling: Covalently attaching fluorescent dyes to specific sites on proteins for visualization in microscopy, flow cytometry, and western blotting.
-
Antibody-Drug Conjugate (ADC) Development: While not a direct therapeutic, the principles of conjugation are relevant to the construction of ADCs where a linker connects an antibody to a payload.
-
Diagnostic Assay Development: Creating fluorescently labeled probes for use in immunoassays and other diagnostic platforms.
-
Molecular Interaction Studies: Labeling biomolecules to study protein-protein interactions, receptor binding, and other cellular processes.
Data Presentation: Representative Quantitative Data
The following tables summarize typical quantitative data that can be expected during the synthesis of a fluorescently labeled probe using this compound. These values are representative and may vary depending on the specific reactants and reaction conditions.
Table 1: EDC/NHS Activation of this compound and Amine Coupling with a Fluorescent Dye
| Parameter | Value | Notes |
| Molar Ratio (Dye:Linker) | 1:1.5 to 1:3 | A slight excess of the activated linker is often used to ensure complete reaction with the amine-containing dye. |
| Reaction Time | 1-4 hours | Reaction progress can be monitored by TLC or LC-MS. |
| Reaction Temperature | Room Temp. | |
| pH for Amine Coupling | 7.2 - 8.5 | A slightly basic pH deprotonates the primary amine on the dye, increasing its nucleophilicity. |
| Typical Yield | 70-90% | Yield of the Cl-PEG2-Dye conjugate after purification. |
| Purification Method | RP-HPLC | Reversed-phase high-performance liquid chromatography is effective for separating the conjugate from unreacted starting materials. |
Table 2: Conjugation of Cl-PEG2-Dye to a Thiol-Containing Biomolecule (e.g., Protein)
| Parameter | Value | Notes |
| Molar Ratio (Cl-PEG2-Dye:Protein) | 10:1 to 20:1 | A significant molar excess of the labeling reagent is typically used to drive the reaction to completion, especially with dilute protein solutions. |
| Reaction Time | 2-12 hours | Longer reaction times may be necessary for less reactive thiols or lower concentrations. |
| Reaction Temperature | Room Temp. or 4°C | 4°C can be used for sensitive proteins to maintain their stability. |
| pH for Thiol Alkylation | 6.5 - 7.5 | This pH range ensures the thiol group is sufficiently nucleophilic while minimizing side reactions. |
| Typical Degree of Labeling (DOL) | 1 - 3 | The average number of dye molecules per protein. This can be controlled by adjusting the molar ratio of the reactants. |
| Purification Method | SEC / Dialysis | Size-exclusion chromatography (gel filtration) or dialysis is used to remove excess, unreacted Cl-PEG2-Dye. |
Experimental Protocols
Protocol 1: Synthesis of the Cl-PEG2-Dye Conjugate
This protocol describes the activation of the carboxylic acid on this compound using EDC and NHS, followed by conjugation to an amine-containing fluorescent dye.
Materials:
-
This compound
-
Amine-containing fluorescent dye (e.g., an amine-modified cyanine (B1664457) or rhodamine dye)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M MES Buffer (pH 6.0)
-
0.1 M Phosphate (B84403) Buffer (pH 7.5)
-
Dichloromethane (DCM) for organic synthesis approach
-
Diisopropylethylamine (DIPEA) for organic synthesis approach
-
Reversed-phase HPLC system for purification
Procedure (Aqueous Method):
-
Dissolve this compound: Prepare a stock solution of this compound in DMF or DMSO.
-
Activation of Carboxylic Acid:
-
In a reaction vial, add the this compound solution to 0.1 M MES buffer (pH 6.0).
-
Add a 1.5 to 2-fold molar excess of both EDC and NHS to the solution.
-
Incubate at room temperature for 15-30 minutes to form the NHS ester.
-
-
Conjugation to Amine-Containing Dye:
-
Dissolve the amine-containing fluorescent dye in a minimal amount of DMF or DMSO.
-
Add the dye solution to the activated this compound NHS ester.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding 0.1 M phosphate buffer.
-
Incubate at room temperature for 1-4 hours with gentle stirring, protected from light.
-
-
Purification:
-
Purify the Cl-PEG2-Dye conjugate using reversed-phase HPLC to remove unreacted starting materials and byproducts.
-
Lyophilize the collected fractions to obtain the purified product.
-
Characterize the product by mass spectrometry to confirm the correct molecular weight.
-
Procedure (Organic Solvent Method):
-
Dissolve this compound (1 equivalent) in dry DCM.
-
Add EDC·HCl (2 equivalents) and NHS (2 equivalents) to the solution.
-
Stir at room temperature for 30 minutes.
-
Add the amine-containing fluorescent dye (1.5 equivalents).
-
Add DIPEA (1.5 equivalents) and stir at room temperature for 1 hour.
-
Purify the product by flash chromatography.
Protocol 2: Labeling a Thiol-Containing Protein with Cl-PEG2-Dye
This protocol outlines the conjugation of the purified Cl-PEG2-Dye to a protein containing accessible cysteine residues.
Materials:
-
Purified, thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.2)
-
Purified Cl-PEG2-Dye conjugate
-
Thiol-free buffer (e.g., PBS, pH 7.2)
-
Reducing agent (optional, e.g., TCEP)
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Protein Preparation:
-
Dissolve the protein in a thiol-free buffer at a pH between 6.5 and 7.5.
-
If the protein has disulfide bonds that need to be reduced to expose free thiols, treat with a reducing agent like TCEP. Remove the reducing agent before proceeding with the labeling reaction.
-
-
Labeling Reaction:
-
Dissolve the purified Cl-PEG2-Dye conjugate in the reaction buffer.
-
Add a 10- to 20-fold molar excess of the Cl-PEG2-Dye solution to the protein solution.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. Protect from light.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted Cl-PEG2-Dye from the labeled protein
-
Troubleshooting & Optimization
How to improve the solubility of Cl-PEG2-acid for reactions.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the solubility of Cl-PEG2-acid for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a bifunctional linker molecule commonly used in bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[][2] It features a terminal carboxylic acid, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal chloride. The hydrophilic PEG chain is intended to increase solubility in aqueous media.[3] However, its solubility can be challenging depending on the solvent and the protonation state of the carboxylic acid group.
Q2: I am having difficulty dissolving this compound. What is the recommended solvent?
For creating stock solutions, the most effective and recommended solvent is Dimethyl Sulfoxide (DMSO).[][2] High concentrations, such as 100 mg/mL or even 240 mg/mL, can be achieved in DMSO.[][2] Other polar aprotic solvents like Dimethylformamide (DMF) are also commonly used for PEG acid reagents and can be considered.[4][5]
Q3: My reaction is in an aqueous buffer, but this compound won't dissolve. What should I do?
Directly dissolving this compound in an aqueous buffer can be difficult. The recommended approach is to first prepare a high-concentration stock solution in DMSO and then add it to your aqueous reaction buffer.[2][6] It is crucial to keep the final concentration of the organic co-solvent low (typically under 5% v/v) to avoid denaturing proteins or disrupting biological systems like liposomes.[6][7]
Q4: Does the pH of the aqueous buffer affect the solubility of this compound?
Yes, pH is a critical factor. The terminal carboxylic acid group is more soluble in its deprotonated (carboxylate, -COO⁻) form. Therefore, solubility in aqueous solutions is generally better at neutral to alkaline pH (pH 7-9).[4] In acidic conditions (e.g., MES buffer at pH 4.5-6.0), where the carboxyl group is protonated (-COOH), the molecule is less polar and its aqueous solubility will decrease.[7]
Q5: What techniques can I use to speed up the dissolution process?
For dissolving this compound in DMSO, applying gentle heat or using an ultrasonic bath is often necessary and recommended to achieve high concentrations.[][2] When adding the DMSO stock to an aqueous buffer, ensure rapid and thorough mixing (e.g., vortexing or stirring) to prevent the compound from precipitating locally.
Q6: Are there any solvents or buffer components I should avoid?
Yes. Avoid using buffers that contain primary amines, such as Tris or glycine.[4][5] The carboxylic acid group of this compound is often activated (e.g., with EDC/NHS) to react with primary amines on a target molecule. Buffer components with primary amines will compete with the desired reaction, leading to low yields.[4]
Q7: How should I prepare and store a stock solution of this compound?
It is best practice to prepare a stock solution in anhydrous DMSO or DMF.[4] Once prepared, aliquot the solution into single-use volumes to prevent inactivation from repeated freeze-thaw cycles.[2] Store the stock solution at -20°C for short-term storage (1 month) or -80°C for long-term storage (up to 6 months).[][2] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms when adding DMSO stock to aqueous buffer. | Poor Mixing: The local concentration of DMSO is too high, causing the compound to crash out. | Add the DMSO stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. |
| Solvent Capacity Exceeded: The final concentration of this compound in the mixed solvent system is above its solubility limit. | Decrease the final concentration of the this compound in the reaction. Consider increasing the total reaction volume. | |
| Low pH: The aqueous buffer is acidic, causing the protonated carboxylic acid to be less soluble. | If the reaction chemistry allows, increase the pH of the buffer to >7.0 to deprotonate the carboxylic acid and increase its solubility. | |
| Reaction is sluggish or fails, suggesting poor solubility. | Insufficient Solubilization: The compound is not fully dissolved in the reaction mixture. | Confirm that the initial DMSO stock is fully dissolved (clear solution). Consider increasing the percentage of co-solvent (e.g., from 1% to 5% DMSO), if the reaction components can tolerate it. |
| Reagent Degradation: The reagent was improperly stored or handled, leading to degradation. | Use a fresh aliquot of a properly stored stock solution. Ensure hygroscopic solvents like DMSO are newly opened or properly stored to minimize water content.[2] | |
| Difficulty dissolving the reagent even in pure DMSO. | Low-Quality Reagent or Water Contamination: The reagent may be impure, or the DMSO may have absorbed atmospheric moisture. | Use high-purity this compound. Use a fresh, unopened bottle of anhydrous or molecular sieve-treated DMSO.[4] Apply sonication and gentle warming as needed.[][2] |
Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Method | Source |
| DMSO | 100 mg/mL (547.65 mM) | Requires sonication | [] |
| DMSO | 240 mg/mL (1314.35 mM) | Requires sonication | [2] |
| Water | No data available, generally poor | - | [8] |
Table 2: Recommended Co-Solvent Systems for Aqueous Reactions
| Co-Solvent | Recommended Final Concentration | Notes | Source |
| DMSO | < 5% (v/v) | Commonly used for hydrophobic peptides or ligands. Must be removed post-reaction via dialysis if necessary. | [6][7] |
| DMF | < 5% (v/v) | An alternative to DMSO. Must be removed post-reaction via dialysis if necessary. | [6][7] |
| PEG300 / Tween-80 / Saline | 10% / 5% / 85% | A formulation for achieving a 2.5 mg/mL working solution from a 25 mg/mL DMSO stock. | [2] |
| SBE-β-CD in Saline | 20% | An alternative formulation for achieving a 2.5 mg/mL working solution from a 25 mg/mL DMSO stock. | [2] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Preparation: Allow the vial of this compound to equilibrate to room temperature before opening.
-
Solvent Addition: Add anhydrous DMSO to the vial to achieve the desired concentration (e.g., 100 mg/mL).
-
Dissolution: Cap the vial tightly and vortex thoroughly. If the solid does not fully dissolve, place the vial in an ultrasonic water bath for 10-15 minutes. Gentle warming may be applied if necessary.
-
Inspection: Ensure the solution is clear and free of any particulate matter before proceeding.
-
Storage: Aliquot the stock solution into single-use, low-retention tubes. Store at -20°C or -80°C under an inert atmosphere if possible.[][2][4]
Protocol 2: General Method for Introducing this compound into an Aqueous Reaction
-
Prepare Reaction Buffer: Prepare your aqueous reaction buffer (e.g., PBS, Borate buffer) at the desired pH. Avoid amine-containing buffers like Tris.[4]
-
Retrieve Stock: Thaw a single-use aliquot of the this compound DMSO stock solution and ensure it is at room temperature.
-
Addition: While vigorously stirring or vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise.
-
Final Concentration: Ensure the final volume of DMSO does not exceed the tolerance of your experimental system (typically <5%).
-
Proceed with Reaction: Add other reaction components (e.g., your target molecule, coupling agents like EDC/NHS) to the now-homogenous solution.
Visualizations
References
Technical Support Center: Troubleshooting Cl-PEG2-acid Conjugation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Cl-PEG2-acid conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure and reactivity of this compound?
This compound is a heterobifunctional linker. It contains two reactive functional groups: a terminal carboxylic acid and a chloro (-Cl) group.[1] The polyethylene (B3416737) glycol (PEG) spacer is hydrophilic and increases the solubility of the linker and the resulting conjugate in aqueous solutions.[1][2]
The two reactive ends allow for sequential or orthogonal conjugation strategies:
-
Carboxylic Acid (-COOH): This group can be activated, typically using carbodiimide (B86325) chemistry with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), to form a stable amide bond with primary amines, such as the lysine (B10760008) residues on a protein.[1][3]
-
Chloro Group (-Cl): The chloride is a good leaving group in nucleophilic substitution reactions.[1] It can react with nucleophiles like thiols (e.g., from cysteine residues) or amines to form a stable covalent bond.[2]
Q2: What are the primary applications of a bifunctional linker like this compound?
This compound is frequently used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[4] PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein.[5] The bifunctional nature of the linker is essential for connecting the target protein-binding ligand with the E3 ligase-binding ligand.[4][5]
Q3: What are the most common reasons for low yield in conjugation reactions involving this compound?
Low conjugation yields can arise from several factors, broadly categorized as issues with the reagents, reaction conditions, or the biomolecule being conjugated. Specific common culprits include:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly reduce efficiency.[6]
-
Reagent Quality: Degradation of EDC and NHS due to improper storage or handling is a frequent cause of failure in carboxylic acid activation.
-
Inappropriate Stoichiometry: An incorrect molar ratio of the linker to the target molecule can lead to incomplete conjugation or unwanted side products.
-
Buffer Composition: The presence of primary amines (e.g., Tris buffer) or other nucleophiles in the reaction buffer can compete with the intended reaction, lowering the yield.[6]
-
Biomolecule Issues: Low purity, the presence of interfering substances, or low concentration of the protein or other molecule to be conjugated can impede the reaction.[6]
-
Lack of Control over Reactivity: Failure to control the reactivity of the two functional groups on the this compound linker can lead to unintended side reactions and a heterogeneous product mixture.
Troubleshooting Guide: Carboxylic Acid (-COOH) Conjugation to Amines
This section focuses on troubleshooting low yields when the intended reaction is the formation of an amide bond between the carboxylic acid of this compound and a primary amine on a target molecule using EDC/NHS chemistry.
Problem: Low or No Conjugation to Primary Amines
Possible Cause 1: Inefficient Activation of the Carboxylic Acid
-
Solution:
-
Verify Reagent Quality: Use fresh, high-quality EDC and NHS. These reagents are moisture-sensitive and should be stored in a desiccator at the recommended temperature.
-
Optimize Activation pH: The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (typically 4.5-6.0).[7][8] Use a non-amine, non-carboxylate buffer such as MES (2-(N-morpholino)ethanesulfonic acid).
-
Molar Ratio of Activating Agents: A molar excess of EDC and NHS over the this compound is generally recommended. A starting point is a 1.5 to 2-fold molar excess of each.
-
Possible Cause 2: Suboptimal Amine Coupling Conditions
-
Solution:
-
Adjust Coupling pH: The reaction of the NHS-activated PEG with primary amines is most efficient at a slightly basic pH (7.2-8.5).[7][9] After the initial activation step, the pH of the reaction mixture should be raised.
-
Buffer Selection: Ensure the coupling buffer is free of primary amines. Buffers such as PBS (phosphate-buffered saline) or borate (B1201080) buffer are suitable choices.[8]
-
Reaction Time and Temperature: Conjugation is typically carried out for 1-2 hours at room temperature or overnight at 4°C.[6] Longer incubation at a lower temperature can sometimes improve yield.
-
Possible Cause 3: Competing Side Reactions
-
Solution:
-
Hydrolysis of NHS Ester: The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH. The amine-containing molecule should be added promptly after the activation step and the pH adjustment.
-
Reaction with the Chloro Group: While the chloro group is generally less reactive towards amines than an activated NHS ester, side reactions can occur, especially at a higher pH and with prolonged reaction times. If this is a concern, consider a lower pH for the coupling step or a shorter reaction time.
-
Data Summary: Recommended pH Conditions for Two-Step Carboxylic Acid Conjugation
| Step | Parameter | Recommended Range | Rationale |
| 1 | Activation | pH 4.5 - 6.0 | Maximizes the efficiency of EDC/NHS activation of the carboxylic acid. |
| 2 | Coupling | pH 7.2 - 8.5 | Ensures primary amines are deprotonated and nucleophilic for efficient reaction with the NHS ester. |
Experimental Protocol: Two-Step Carboxylic Acid Conjugation
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening.
-
Prepare stock solutions of each reagent in an appropriate anhydrous solvent like DMSO or DMF.
-
Prepare the amine-containing protein in an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
-
Activation of this compound:
-
Add the desired molar excess of EDC and NHS to the solution of this compound in the activation buffer.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to the Amine-Containing Molecule:
-
Immediately add the activated this compound solution to the protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using a suitable buffer (e.g., PBS).
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching reagent such as hydroxylamine (B1172632) or Tris buffer to a final concentration of 10-50 mM. This will hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Workflow for Troubleshooting Low Yield in Carboxylic Acid Conjugation
Caption: Troubleshooting workflow for low yield in carboxylic acid conjugation.
Troubleshooting Guide: Chloro (-Cl) Group Conjugation to Nucleophiles
This section addresses troubleshooting low yields when the intended reaction is a nucleophilic substitution at the chloro group of this compound, for instance, with a thiol-containing molecule.
Problem: Low or No Conjugation to Thiols or Other Nucleophiles
Possible Cause 1: Insufficient Nucleophilicity of the Target Group
-
Solution:
-
pH for Thiol Reactions: For thiol-maleimide reactions, a pH range of 6.5-7.5 is optimal to ensure the thiol group is sufficiently nucleophilic without promoting significant hydrolysis of the maleimide. While the chloro group is not a maleimide, a similar principle applies. For thiol reactions with alkyl halides, a slightly basic pH can help deprotonate the thiol, increasing its nucleophilicity.
-
Reducing Disulfide Bonds: If the thiol groups on your protein are in the form of disulfide bonds, they must be reduced prior to conjugation using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).
-
Possible Cause 2: Competing Side Reactions
-
Solution:
-
Reaction with Carboxylic Acid: If the reaction conditions are basic, the carboxylic acid group will be deprotonated, which is generally unreactive. However, if activating agents like EDC are present for another purpose, unintended reactions could occur. It is best to perform the nucleophilic substitution in the absence of such activators if the carboxylic acid is not the intended reaction site.
-
Elimination Reactions: Alkyl halides can undergo elimination reactions (E2) in the presence of a strong, non-nucleophilic base, leading to the formation of an alkene instead of the desired substitution product. Using a mild base and carefully controlling the reaction temperature can help minimize this side reaction.
-
Possible Cause 3: Steric Hindrance
-
Solution:
-
Linker Length: If the chloro group on the PEG linker is sterically hindered by the target molecule, conjugation efficiency may be low. While the PEG spacer provides some flexibility, a longer PEG chain might be necessary in some cases.
-
Reaction Temperature and Time: Increasing the reaction temperature or extending the reaction time can sometimes overcome steric hindrance, but this must be balanced against the stability of the biomolecule.
-
Data Summary: General Conditions for Nucleophilic Substitution on the Chloro Group
| Nucleophile | pH Range | Key Considerations |
| Thiol (-SH) | 7.0 - 8.5 | A slightly basic pH deprotonates the thiol, increasing its nucleophilicity. Buffers should be degassed to prevent thiol oxidation. |
| Amine (-NH2) | > 8.0 | Higher pH is needed to ensure the amine is deprotonated, but this can also increase the likelihood of side reactions. |
Experimental Protocol: General Procedure for Thiol Conjugation
-
Molecule Preparation:
-
Dissolve the thiol-containing molecule in a degassed, amine-free buffer (e.g., PBS, pH 7.2).
-
If necessary, reduce disulfide bonds by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.
-
-
Conjugation Reaction:
-
Dissolve this compound in a minimal amount of an organic solvent (e.g., DMSO) and add it to the thiol-containing solution. A 5 to 10-fold molar excess of the linker is a good starting point.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove unreacted linker and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Reaction Pathway: Selective Conjugation with this compound
Caption: Selective reaction pathways for the bifunctional this compound linker.
References
- 1. Chloro-PEG2-CH2O2H, 170304-76-4 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. confluore.com [confluore.com]
- 9. vectorlabs.com [vectorlabs.com]
Preventing unwanted side reactions with Cl-PEG2-acid.
Welcome to the technical support center for Cl-PEG2-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing unwanted side reactions and troubleshooting common issues encountered during its use in bioconjugation and other applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, with the chemical name 2-[2-(2-chloroethoxy)ethoxy]acetic acid, is a heterobifunctional linker molecule. It contains two different reactive functional groups: a chloro group (-Cl) and a carboxylic acid group (-COOH), connected by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2]
Its primary application is in the field of bioconjugation, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1] In PROTACs, this compound serves as a linker to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery to eliminate the target protein.[3]
Q2: What are the main reactive sites on this compound and their intended reactions?
This compound has two orthogonal reactive sites:
-
Chloro (-Cl) group: The chlorine atom is a good leaving group, making the carbon it is attached to electrophilic. This site readily reacts with nucleophiles such as thiols (from cysteine residues in proteins) or amines (from lysine (B10760008) residues) via a nucleophilic substitution (SN2) reaction to form a stable covalent bond.[2]
-
Carboxylic acid (-COOH) group: This group can be activated to form a reactive ester (e.g., an NHS ester) which then reacts with primary amines to form a stable amide bond.[2]
The bifunctional nature of this compound allows for sequential conjugation, providing control over the synthesis of complex biomolecules.[4]
Q3: How should I store this compound to ensure its stability?
Proper storage is critical to maintain the integrity of this compound and prevent its degradation.
-
Pure (neat) compound: For long-term storage, the pure compound should be kept at -20°C in a dry, dark environment.[1][5]
-
In solution: When dissolved in a solvent, the stability of this compound is reduced. It is highly recommended to prepare solutions fresh before use. If storing a stock solution is necessary, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][6]
Important Note on Solvents: Hygroscopic solvents like DMSO should be newly opened to minimize water content, as water can lead to hydrolysis of the chloro group.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound, focusing on identifying the problem and providing solutions.
Problem 1: Low yield of the desired conjugate in a reaction targeting the chloro group.
Possible Cause A: Hydrolysis of the Chloro Group
The chloroalkane moiety is susceptible to hydrolysis, especially under alkaline conditions, which replaces the chlorine with a hydroxyl group, rendering the linker inactive for conjugation.[8]
-
Solution:
-
Maintain the pH of the reaction mixture in the neutral to slightly acidic range if possible.
-
Avoid high temperatures for extended periods.
-
Use anhydrous solvents to minimize water content.
-
Illustrative Hydrolysis Rate of a Primary Alkyl Chloride at Different pH Values
| pH | Relative Rate of Hydrolysis |
| 4 | Very Low |
| 7 | Low |
| 9 | Moderate |
| 11 | High |
| Disclaimer: This table provides illustrative data based on general chemical principles, as specific kinetic data for this compound hydrolysis is not readily available. |
Possible Cause B: Competing E2 Elimination Reaction
An elimination (E2) reaction can compete with the desired nucleophilic substitution (SN2) reaction, leading to the formation of an undesired alkene byproduct. This is more likely with strong, sterically hindered bases.[4]
-
Solution:
-
Use a mild, non-nucleophilic base such as diisopropylethylamine (DIPEA) if a base is required, for instance, to deprotonate a thiol.[4]
-
Avoid strong, bulky bases like potassium tert-butoxide.
-
Keep the reaction temperature as low as feasible.
-
Illustrative Product Distribution: SN2 vs. E2 for a Primary Alkyl Chloride
| Base | Temperature | Predominant Reaction | Approximate Product Ratio (SN2:E2) |
| Sodium Iodide (NaI) | Room Temperature | SN2 | >95:5 |
| Sodium Ethoxide (NaOEt) | Room Temperature | SN2 | 80:20 |
| Sodium Ethoxide (NaOEt) | 80°C | E2 favored | 40:60 |
| Potassium tert-butoxide (KOtBu) | Room Temperature | E2 | <10:90> |
| Disclaimer: This table presents representative data based on established principles of organic chemistry for primary alkyl halides. |
Problem 2: Inefficient coupling when reacting the carboxylic acid group.
Possible Cause A: Incomplete Activation of the Carboxylic Acid
The carboxylic acid must be activated to react efficiently with amines. Incomplete activation will result in low yields.
-
Solution:
-
Use a sufficient molar excess of the activating agents (e.g., EDC and NHS). A 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the carboxylic acid is a good starting point.[8]
-
Ensure the activation step is performed at the optimal pH, which is typically between 4.5 and 6.0 for EDC/NHS chemistry.[6]
-
Possible Cause B: Hydrolysis of the Activated Ester
The activated NHS ester is susceptible to hydrolysis, which regenerates the carboxylic acid.
-
Solution:
Possible Cause C: Use of Incompatible Buffers
Buffers containing primary amines, such as Tris or glycine, will compete with your target amine for reaction with the activated carboxylic acid.
-
Solution:
-
Use amine-free buffers such as Phosphate-Buffered Saline (PBS) or MES buffer.[6]
-
Comparison of Common Carboxylic Acid Activating Agents
| Activating Agent | Advantages | Disadvantages | Typical Yield |
| EDC/NHS | Water-soluble byproducts, mild reaction conditions. | Can be less efficient for sterically hindered substrates. | Good to Excellent |
| HATU | High coupling efficiency, even for difficult couplings; faster reaction times. | More expensive, byproducts can be difficult to remove. | Excellent |
| Disclaimer: Yields are highly dependent on the specific substrates and reaction conditions. |
Experimental Protocols
Protocol 1: Conjugation of an Amine-Containing Molecule to the Carboxylic Acid Terminus of this compound using EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid on this compound and subsequent reaction with a primary amine.
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Coupling Buffer: PBS, pH 7.4
-
Anhydrous DMF or DMSO
-
Quenching solution: 1 M Tris-HCl or Glycine, pH 7.4
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare a solution of your amine-containing molecule in Coupling Buffer.
-
-
Activation of this compound:
-
In a reaction tube, add the desired amount of the this compound stock solution.
-
Add Activation Buffer.
-
Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the this compound.
-
Vortex briefly to mix and incubate for 15-30 minutes at room temperature.
-
-
Conjugation to the Amine:
-
Immediately add the activated this compound solution to the solution of your amine-containing molecule. A 1.5 to 10-fold molar excess of the activated linker to the amine is a good starting point, but this should be optimized.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.4.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction (Optional):
-
Add the quenching solution to a final concentration of 20-50 mM to consume any unreacted activated linker.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC to remove excess reagents and byproducts.
-
Protocol 2: Conjugation of a Thiol-Containing Molecule to the Chloro Terminus of this compound
This protocol describes the nucleophilic substitution reaction between a thiol and the chloro group of this compound.
Materials:
-
This compound
-
Thiol-containing molecule
-
Diisopropylethylamine (DIPEA)
-
Polar aprotic solvent (e.g., DMF or DMSO)
-
Degassed buffers (e.g., PBS, pH 7.2)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound (1.0 equivalent) and your thiol-containing molecule (1.1-1.5 equivalents) in a polar aprotic solvent like DMF or DMSO.
-
Ensure all buffers are thoroughly degassed to prevent oxidation of the thiol.
-
-
Reaction:
-
Add a mild, non-nucleophilic base such as DIPEA (1.5-2.0 equivalents) to the reaction mixture to deprotonate the thiol.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS or TLC. The reaction may take several hours to overnight.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the product by flash column chromatography or HPLC.
-
Visualizations
Caption: Workflow for EDC/NHS coupling of this compound to an amine.
Caption: Desired vs. side reaction pathways for the chloro group of this compound.
Caption: Troubleshooting logic for low-yield reactions with this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. jpt.com [jpt.com]
- 3. Protocols | BroadPharm [broadpharm.com]
- 4. SN2 versus E2 Competition of F– and PH2– Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. broadpharm.com [broadpharm.com]
- 8. SN2 vs E2 [chemistrysteps.com]
Technical Support Center: Optimizing EDC/HATU Coupling Efficiency for Cl-PEG2-acid
Welcome to the technical support center for optimizing your EDC/HATU coupling reactions involving Chloro-PEG2-acid (Cl-PEG2-acid). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to enhance coupling efficiency and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the structure of this compound?
A1: this compound is a polyethylene (B3416737) glycol (PEG) linker that contains a terminal chloride group and a terminal carboxylic acid, connected by a two-unit ethylene (B1197577) glycol chain. The chloride (Cl) serves as a good leaving group for subsequent nucleophilic substitution reactions, while the carboxylic acid is available for amide bond formation.[1][2][3]
Q2: What is the fundamental mechanism of EDC/HATU coupling?
A2: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are coupling reagents used to facilitate the formation of an amide bond between a carboxylic acid and a primary amine. The general mechanism involves two main steps:
-
Activation of the Carboxylic Acid: In the presence of a base, the carboxylic acid is deprotonated. EDC and HATU then react with the carboxylate to form a highly reactive O-acylisourea intermediate (with EDC) or an OAt-active ester (with HATU).
-
Nucleophilic Attack by the Amine: The primary amine then attacks the activated carboxylic acid intermediate, leading to the formation of a stable amide bond.
Q3: Why is a base, such as DIPEA or triethylamine (B128534), necessary in HATU-mediated couplings?
A3: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial for deprotonating the carboxylic acid. This deprotonation forms the carboxylate anion, which is the active nucleophile that attacks the coupling reagent to initiate the activation step.
Q4: Can the terminal chloride on this compound interfere with the EDC/HATU coupling reaction?
A4: Under typical EDC/HATU coupling conditions, the terminal alkyl chloride is generally stable. However, it is a reactive site susceptible to nucleophilic substitution. If the amine used for coupling is also a strong nucleophile, there is a possibility of a side reaction where the amine displaces the chloride. This is more likely to occur with prolonged reaction times or elevated temperatures.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive or hydrolyzed EDC/HATU reagents due to moisture. 2. Insufficient amount of coupling reagents or base. 3. Suboptimal reaction pH. 4. Steric hindrance of the amine or carboxylic acid. | 1. Use fresh, anhydrous solvents and reagents. Store coupling agents under inert gas and allow them to warm to room temperature before opening. 2. Increase the molar excess of EDC/HATU and base (see table below for recommendations). 3. For EDC couplings, the activation step is most efficient at a slightly acidic pH (4.5-6.0), while the aminolysis is more efficient at a physiological to slightly alkaline pH (7.2-8.0). 4. Increase reaction time and/or temperature. Consider using a different, more potent coupling reagent if steric hindrance is significant. |
| Presence of Multiple Products/Side Reactions | 1. Dimerization/Polymerization: Self-reaction of this compound or reaction of the product with starting material. 2. N-acylation of the base: If a primary or secondary amine is present as an impurity in the base. 3. Reaction at the Chloro-terminus: Nucleophilic attack by the amine at the chloro-end of the PEG linker. 4. Guanidinylation of the amine: A common side reaction with uronium-based coupling reagents like HATU. | 1. Use a higher concentration of the amine relative to the this compound to favor the desired reaction. Consider slow addition of the activated this compound to the amine solution. 2. Use a high-purity, non-nucleophilic tertiary amine base like DIPEA. 3. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times. If this is a persistent issue, consider protecting the chloro-group if feasible, or use a milder base. 4. To minimize this, pre-activate the carboxylic acid with HATU and base for a short period (5-15 minutes) before adding the amine. |
| Difficulty in Product Purification | 1. Removal of excess PEGylated starting material. 2. Separation of the product from urea (B33335) byproducts (from EDC) or tetramethylurea (from HATU). 3. Product is an oil or difficult to crystallize. | 1. Optimize the stoichiometry to use a slight excess of the non-PEGylated amine, which is typically easier to remove. 2. Perform an aqueous workup. The urea byproducts are generally water-soluble and can be removed by washing the organic layer with water or brine. 3. For PEGylated compounds, which are often oils, purification by column chromatography (e.g., silica (B1680970) gel or reverse-phase) is common. Size exclusion chromatography can also be effective for separating molecules based on size. |
Quantitative Data Summary
The following table provides a general guideline for reagent stoichiometry and reaction conditions for the EDC/HATU coupling of this compound. Optimal conditions may vary depending on the specific amine substrate and should be determined empirically.
| Reagent / Parameter | Recommended Molar Ratio (relative to limiting reagent) | Notes |
| This compound | 1.0 - 1.2 equivalents | Can be the limiting reagent if the amine is more valuable. |
| Amine | 1.0 - 1.5 equivalents | A slight excess can help drive the reaction to completion. |
| EDC | 1.2 - 1.5 equivalents | |
| HATU | 1.1 - 1.3 equivalents | Generally more efficient than EDC, so a smaller excess is often sufficient. |
| Base (DIPEA/TEA) | 2.0 - 3.0 equivalents | To ensure complete deprotonation of the carboxylic acid and to neutralize any acidic byproducts. |
| Solvent | - | Anhydrous polar aprotic solvents like DMF, DCM, or THF are commonly used. |
| Temperature | 0 °C to Room Temperature (20-25 °C) | Starting the reaction at 0 °C and allowing it to warm to room temperature can help control the initial exotherm and minimize side reactions. |
| Reaction Time | 2 - 24 hours | Monitor reaction progress by TLC or LC-MS to determine the optimal time. |
Experimental Protocols
Standard Protocol for EDC/HATU Coupling of this compound with a Primary Amine
-
Reagent Preparation:
-
Ensure all glassware is thoroughly dried.
-
Use anhydrous solvents (e.g., DMF or DCM).
-
Allow all reagents to warm to room temperature before opening the vials to prevent moisture condensation.
-
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the primary amine (1.0-1.2 eq) to the solution.
-
Add the non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq) to the reaction mixture.
-
-
Activation and Coupling:
-
In a separate vial, dissolve EDC (1.2 eq) or HATU (1.1 eq) in the anhydrous solvent.
-
Slowly add the coupling reagent solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to stir at 0 °C for 15-30 minutes, then warm to room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC.
-
Visualizations
References
How to avoid E2 elimination byproducts with Cl-PEG2-acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize E2 elimination byproducts when working with Cl-PEG2-acid.
Frequently Asked Questions (FAQs)
Q1: What is E2 elimination and why does it occur with this compound?
A1: E2 elimination is a one-step reaction where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group (in this case, the chloride ion), resulting in the formation of a double bond. While this compound is a primary alkyl halide, which generally favors the desired SN2 substitution, the use of a strong or sterically hindered base can promote the E2 elimination pathway, leading to an undesired alkene byproduct.[1][2][3]
Q2: What are the key factors that influence the competition between the desired SN2 substitution and the undesired E2 elimination?
A2: The outcome of the reaction is primarily determined by four key factors:
-
The nature of the nucleophile/base: Strong, sterically hindered bases favor E2 elimination, while good nucleophiles that are weak bases favor SN2 substitution.[4][5]
-
The reaction solvent: Polar aprotic solvents generally favor SN2 reactions, whereas polar protic solvents can favor E2.[6][7][8]
-
The reaction temperature: Higher temperatures tend to favor elimination reactions over substitution reactions.[9][10][11][12]
-
The structure of the substrate: While this compound is a primary halide, which favors SN2, branching near the reaction center can increase the likelihood of E2.[4][13]
Q3: What type of nucleophiles should I use to minimize E2 elimination?
A3: To favor the SN2 pathway, it is recommended to use good nucleophiles that are weak bases. Examples of such nucleophiles include azide (B81097) ions (N₃⁻), cyanide ions (CN⁻), and thiols (R-SH) or their corresponding thiolates (RS⁻).[2]
Troubleshooting Guide: Minimizing E2 Elimination Byproducts
This guide provides specific recommendations to troubleshoot and optimize your reaction conditions to favor the SN2 product.
Issue: Significant formation of an alkene byproduct is observed.
This is a strong indication that the E2 elimination pathway is competing with the desired SN2 substitution. The following steps will help you minimize the formation of this byproduct.
Solution 1: Re-evaluate Your Choice of Base/Nucleophile
The strength and steric bulk of the base are critical factors.
-
Recommendation: If your protocol allows, use a non-basic or weakly basic nucleophile. If a base is necessary for deprotonation of your nucleophile (e.g., a thiol), use a non-nucleophilic, sterically hindered base in stoichiometric amounts. Avoid strong, bulky bases like potassium tert-butoxide (t-BuOK) which are known to strongly favor E2 elimination.[14][15][16]
Solution 2: Optimize the Reaction Solvent
The solvent plays a crucial role in the reaction pathway.[17][18]
-
Recommendation: Employ a polar aprotic solvent. These solvents are known to enhance the rate of SN2 reactions.[7][19] Suitable solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (ACN). Polar protic solvents, like water and alcohols, can solvate the nucleophile, reducing its nucleophilicity and potentially favoring E2.[6][8]
Solution 3: Control the Reaction Temperature
Heat can significantly influence the product distribution.
-
Recommendation: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide the activation energy needed for the E2 pathway, which is often higher than that for SN2.[9][10][12][20] Running the reaction at room temperature or even cooler is often preferable.
Data Presentation: Summary of Reaction Conditions
The following table summarizes the recommended conditions to favor the SN2 reaction over the E2 elimination for a primary alkyl halide like this compound.
| Factor | Favors SN2 (Desired Substitution) | Favors E2 (Undesired Elimination) | Rationale |
| Nucleophile/Base | Good nucleophile, weak base (e.g., N₃⁻, CN⁻, RS⁻) | Strong, sterically hindered base (e.g., t-BuOK) | Strong, bulky bases have difficulty accessing the electrophilic carbon for an SN2 attack and will preferentially abstract a proton, leading to E2.[1][16] |
| Solvent | Polar aprotic (e.g., DMF, DMSO, ACN) | Polar protic (e.g., water, ethanol) | Polar aprotic solvents enhance nucleophilicity, favoring SN2. Polar protic solvents can solvate the nucleophile, hindering its attack.[6][7][8] |
| Temperature | Lower temperatures (e.g., Room Temperature) | Higher temperatures | Elimination reactions generally have a higher activation energy than substitution reactions, so increasing the temperature favors E2.[10][12] |
Experimental Protocols
Protocol 1: General Procedure for SN2 Conjugation to this compound with a Thiol Nucleophile
This protocol is designed to minimize E2 elimination byproducts.
-
Dissolution of Reactants:
-
Dissolve this compound (1.0 equivalent) and the thiol-containing molecule (1.1-1.2 equivalents) in a minimal amount of a polar aprotic solvent such as DMF or DMSO.
-
-
Addition of a Mild Base:
-
Add a mild, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) to the reaction mixture to facilitate the deprotonation of the thiol.
-
-
Reaction Incubation:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique such as LC-MS or TLC. The reaction may take several hours to reach completion.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product using a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purify the desired product using flash column chromatography or preparative HPLC.
-
Visualizations
Caption: Competing SN2 and E2 reaction pathways for this compound.
Caption: Recommended experimental workflow for SN2 conjugation with this compound.
References
- 1. SN2 vs E2 [chemistrysteps.com]
- 2. Elimination reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Organic Chemistry: Sn2E2 Reactions: SN2 vs. E2 | SparkNotes [sparknotes.com]
- 5. reddit.com [reddit.com]
- 6. quora.com [quora.com]
- 7. organic chemistry - Why do polar aprotic solvents favour SN2 over E2? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. google.com [google.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The E2 Reaction Mechanism [chemistrysteps.com]
- 20. forums.studentdoctor.net [forums.studentdoctor.net]
Technical Support Center: Strategies to Minimize Hydrolysis of Cl-PEG2-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the hydrolysis of Cl-PEG2-acid during experimental procedures. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, also known as 2-(2-(2-chloroethoxy)ethoxy)acetic acid, is a bifunctional crosslinker commonly used in bioconjugation, drug delivery, and proteomics. It features a terminal carboxylic acid and a chloroethyl group, allowing for the sequential attachment of different molecules. The stability of this compound is critical for successful and reproducible experimental outcomes. Hydrolysis of the chloroethyl group to a hydroxyethyl (B10761427) group renders the molecule incapable of its intended nucleophilic substitution reaction, leading to failed conjugations and inaccurate results.
Q2: What are the primary factors that lead to the hydrolysis of this compound?
The primary factors that contribute to the hydrolysis of the chloroethyl group in this compound are:
-
pH: The rate of hydrolysis is significantly influenced by pH. Alkaline conditions (high pH) dramatically accelerate the hydrolysis of the chloroalkane moiety.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.
-
Presence of Nucleophiles: Buffers and other reagents containing strong nucleophiles (e.g., primary amines like Tris) can react with the chloroethyl group, leading to its degradation.
-
Aqueous Environment: As a hydrolysis reaction, the presence of water is a prerequisite. The longer the exposure to aqueous solutions, the greater the potential for degradation.
Q3: How should I properly store this compound to ensure its long-term stability?
To maintain the integrity of this compound, it is crucial to adhere to the following storage recommendations:
-
Temperature: Store the compound at low temperatures, typically -20°C or below, as recommended by the supplier.
-
Moisture: Keep the container tightly sealed to protect it from moisture. It is advisable to allow the container to warm to room temperature before opening to prevent condensation.
-
Inert Atmosphere: For long-term storage, consider storing the compound under an inert gas like argon or nitrogen to minimize exposure to air and moisture.
Troubleshooting Guide
Problem: Low or no conjugation efficiency when using this compound.
This is a common issue that can often be attributed to the hydrolysis of the chloroethyl group. Follow this troubleshooting guide to identify and resolve the problem.
dot
Caption: Troubleshooting workflow for low conjugation yield with this compound.
Quantitative Data Summary
While specific kinetic data for the hydrolysis of this compound is not extensively published, the stability can be inferred from the behavior of similar chloroalkanes and PEG-ester compounds. The following table summarizes the expected trends in stability under various conditions.
| Condition | Effect on Hydrolysis Rate | Recommendation |
| pH | ||
| Acidic (pH < 6) | Relatively Stable | Preferred for reactions involving the chloro group. |
| Neutral (pH 6-7.5) | Moderate Stability | Suitable for many applications, but minimize time in solution. |
| Alkaline (pH > 7.5) | Rapid Hydrolysis | Avoid ; leads to significant degradation. |
| Temperature | ||
| 4°C | Slow Hydrolysis | Recommended for storing aqueous solutions for short periods. |
| Room Temperature (~25°C) | Moderate Hydrolysis | Minimize exposure time. |
| Elevated Temperature (>37°C) | Fast Hydrolysis | Avoid whenever possible. |
| Buffer Type | ||
| Amine-containing (e.g., Tris, Glycine) | Potential for reaction and degradation | Avoid ; use non-nucleophilic buffers. |
| Non-amine (e.g., MES, PBS, HEPES) | Generally compatible | Recommended for reactions and storage of solutions. |
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound Stock Solutions
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent moisture condensation.
-
Solvent Selection: For stock solutions, use a dry, water-miscible organic solvent such as anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Dissolution: Prepare the stock solution under an inert atmosphere (e.g., in a glove box or under a stream of argon or nitrogen) to minimize exposure to air and moisture.
-
Storage of Stock Solution: Store the stock solution at -20°C or -80°C in a tightly sealed vial with a desiccant. For frequent use, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: EDC/NHS Coupling of this compound to a Primary Amine
This protocol outlines the activation of the carboxylic acid group of this compound for subsequent reaction with a primary amine-containing molecule, while minimizing hydrolysis of the chloroethyl group.
dot
Caption: Workflow for EDC/NHS coupling with this compound.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Amine-free activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 5.5-6.0)
-
Amine-free coupling buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
-
Amine-containing molecule to be conjugated
-
Quenching solution (e.g., 1 M hydroxylamine, pH 8.5)
-
Purification supplies (e.g., dialysis tubing, size-exclusion chromatography column)
Procedure:
-
Activation of Carboxylic Acid: a. Dissolve this compound in the activation buffer. b. Immediately before use, prepare fresh solutions of EDC and NHS (or sulfo-NHS) in the activation buffer. c. Add the EDC and NHS solutions to the this compound solution. A typical molar excess is 1.5-2 equivalents of EDC and NHS relative to the this compound. d. Incubate the reaction mixture at room temperature for 15-30 minutes.
-
Conjugation to Amine: a. Adjust the pH of the activated this compound solution to 7.2-7.5 by adding the coupling buffer. b. Immediately add the amine-containing molecule to the reaction mixture. The molar ratio of the activated linker to the amine will depend on the specific application and may require optimization. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Quenching and Purification: a. Quench the reaction by adding the quenching solution to hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes. b. Purify the resulting conjugate using an appropriate method such as dialysis or size-exclusion chromatography to remove unreacted reagents and byproducts.
Note: For all aqueous steps, it is recommended to use freshly prepared solutions and minimize the time the this compound is in an aqueous environment, especially at neutral to alkaline pH, to reduce the risk of hydrolysis.
Improving reaction kinetics of Cl-PEG2-acid with sterically hindered amines.
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the reaction between Cl-PEG2-acid and sterically hindered amines. The inherent difficulty of this coupling reaction often leads to low yields and slow kinetics, necessitating specialized protocols and optimization.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction between this compound and a sterically hindered amine so slow or failing?
The primary challenge is steric hindrance. The bulky chemical structure surrounding the amine's nitrogen atom physically blocks the approach of the activated carboxylic acid, slowing down the required nucleophilic attack.[1] Standard coupling reagents may form an activated intermediate that is not reactive enough to overcome this physical barrier, leading to reaction failure or poor yields.[2][3]
Q2: What are the most common side reactions and how can I minimize them?
The most common side reactions include:
-
Hydrolysis of the Activated PEG-Acid: Activated carboxylic acids can react with any trace amounts of water in the solvent, converting back to the unreactive carboxylic acid. To minimize this, always use anhydrous solvents and handle reagents in a dry environment (e.g., under nitrogen or argon).[4]
-
Reaction with Buffers: Amine-containing buffers, such as Tris, will compete with your target amine for the activated PEG, leading to undesired byproducts.[4] It is recommended to use non-amine-containing buffers like phosphate-buffered saline (PBS) or borate (B1201080) buffers.[4]
-
Formation of N-acylurea: When using carbodiimide (B86325) coupling reagents like EDC, a common side reaction is the formation of a stable N-acylurea byproduct if the coupling with the amine is inefficient.[4] This is more prevalent with sterically hindered amines.
Q3: How can I improve the reaction yield and kinetics?
Several strategies can be employed:
-
Increase Temperature: Heating the reaction can provide the necessary energy to overcome the activation barrier caused by steric hindrance.[2][3]
-
Use a More Reactive Intermediate: Converting the carboxylic acid to a more reactive acyl fluoride (B91410) in situ has proven effective for coupling with hindered substrates.[2][3]
-
Optimize pH: The reactivity of the amine is pH-dependent. For efficient acylation, maintain a pH between 7.0 and 8.5 to ensure the amine group is sufficiently deprotonated and nucleophilic.[4]
-
Change the Coupling Reagent: If standard methods fail, switching to specialized reagents designed for hindered couplings is the most effective approach (see Table 1).
Q4: What alternative coupling reagents can I use if standard methods like EDC/NHS or HATU fail?
For challenging couplings involving sterically hindered substrates, several advanced reagents show significantly better performance. These often work by creating a more reactive intermediate that is less susceptible to steric effects. A comparison is provided in Table 1 below.
Q5: How do I monitor the progress of my PEGylation reaction effectively?
Monitoring PEGylation can be difficult because PEG lacks a strong UV chromophore.[5][6] The recommended analytical method is High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD), which can detect non-volatile analytes like PEG without requiring a chromophore.[5][6] A powerful setup is a two-dimensional LC (2D-LC) system, which can separate the high-molecular-weight PEGylated product from low-molecular-weight reagents and salts in a single analysis.[5][6][7][8]
Troubleshooting Guide
Low or no product formation is the most common issue. This workflow helps diagnose and solve the problem.
Caption: Troubleshooting workflow for low-yield PEGylation reactions.
Data Presentation
Table 1: Comparison of Coupling Reagents for Hindered Amidation
| Coupling Strategy | Key Reagent(s) | Mechanism | Advantages | Disadvantages |
| Standard Carbodiimide | EDC, DCC, HOBt, DMAP | Forms an O-acylisourea intermediate. | Readily available, well-understood for simple amides. | Often fails or gives low yields with hindered substrates; risk of N-acylurea byproduct.[2][4] |
| Standard Onium Salt | HATU, HBTU | Forms a highly reactive activated ester. | Effective for peptide synthesis. | Can be inefficient for severely hindered non-peptidic amines.[2] |
| Acyl Fluoride (Recommended) | BTFFH, TFFH | In situ formation of a highly reactive acyl fluoride. | Excellent for hindered acids and amines; high yields where other methods fail.[2][3] | May require elevated temperatures; reagents are specialized. |
| Chloroformamidinium-based | TCFH, NMI | Forms a reactive guanidinium-type intermediate. | Proven effective for hindered couplings, even in aqueous-based systems.[9] | Requires careful control of stoichiometry to avoid side products like anhydrides.[9] |
| Boron-based | B(OCH₂CF₃)₃, Boronic Acids | Mediates direct dehydration condensation. | Operationally simple; avoids complex activating agents.[10][11] | Often requires heat and azeotropic removal of water.[11] |
Experimental Protocols
Protocol 1: General Method for Amidation via Acyl Fluoride Intermediate
This protocol is adapted from methodologies proven to be effective for coupling sterically hindered substrates.[2][3]
Materials:
-
This compound
-
Sterically hindered amine
-
BTFFH (N,N,N',N'-Bis(tetramethylene)fluoroformamidinium hexafluorophosphate)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DIPEA (N,N-Diisopropylethylamine)
-
Inert gas (Argon or Nitrogen)
Caption: Experimental workflow for the BTFFH-mediated coupling reaction.
Procedure:
-
Activation: In a dry vial under an inert atmosphere, dissolve this compound (1.2 equivalents) in anhydrous DMF. Add BTFFH (1.2 equivalents) followed by DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the acyl fluoride intermediate.
-
Coupling: Add the sterically hindered amine (1.0 equivalent) to the reaction mixture.
-
Seal the vial tightly and place it in a heating block or oil bath set to 80°C.
-
Allow the reaction to proceed for 12-24 hours. Monitor the reaction progress by taking small aliquots for analysis (e.g., by HPLC-CAD).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product can then be purified from the reaction mixture using standard techniques such as preparative HPLC or column chromatography.
Protocol 2: Reaction Monitoring by 2D-LC with Charged Aerosol Detection (CAD)
This method allows for the simultaneous analysis of the high-molecular-weight PEGylated product and the unreacted low-molecular-weight starting materials.[5][7][8]
Instrumentation:
-
2D-LC system (e.g., Thermo Scientific Vanquish)
-
Dimension 1: Size-Exclusion Chromatography (SEC) column
-
Dimension 2: Reversed-Phase (e.g., C8 or C18) column
-
Charged Aerosol Detector (CAD)
-
UV Detector (for reference)
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable mobile phase.
-
Injection: Inject the sample onto the 2D-LC system.
-
First Dimension (SEC): The sample is first separated on the SEC column. The high-molecular-weight components (PEGylated product) elute first and are directed to the detector.
-
Heart-Cutting: The low-molecular-weight fraction, containing unreacted amine, residual PEG-acid, and salts, is "heart-cut" and transferred to a sample loop.
-
Second Dimension (Reversed-Phase): The contents of the loop are then injected onto the reversed-phase column for a high-resolution separation of the smaller molecules.
-
Detection: Both separations are monitored by the CAD and UV detectors. The CAD will provide a quantitative measure of all non-volatile species, allowing for accurate tracking of reactant consumption and product formation.[6]
References
- 1. chimia.ch [chimia.ch]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Reaction pH for Optimal Cl-PEG2-acid Reactivity
Welcome to the technical support center for Cl-PEG2-acid. This guide provides detailed information, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation reactions by effectively managing pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups? A1: this compound is a bifunctional linker molecule. It features a terminal carboxylic acid group (-COOH) on one end and a chloride group (-Cl) on the other, separated by a 2-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The carboxylic acid can be activated to react with primary amines, while the chloride serves as a leaving group for nucleophilic substitution reactions with groups like amines or thiols.[1][2] The PEG spacer enhances solubility in aqueous media.[1]
Q2: Why is pH management so critical when working with this compound? A2: pH is a critical factor because the two functional groups of this compound have different optimal pH ranges for reactivity.
-
Carboxylic Acid End: This group requires a two-step pH process for efficient conjugation to amines. The activation step with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction of the activated NHS-ester with the amine is most efficient at a neutral to slightly basic pH (7.2-8.5).[3][4][5]
-
Chloride End: The reactivity of the alkyl chloride with nucleophiles like amines or thiols can also be pH-dependent. For instance, amine nucleophiles need to be deprotonated (more prevalent at higher pH) to be reactive. However, excessively high pH can promote side reactions like elimination.[2]
Q3: What is the optimal pH for activating the carboxylic acid group with EDC/NHS? A3: The optimal pH for the activation of the carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is in the acidic range of 4.5 to 6.0.[3][4] A common choice for this step is a MES buffer.[4] This acidic environment maximizes the formation of the amine-reactive NHS-ester intermediate.[4]
Q4: What is the optimal pH for conjugating the activated acid (NHS-ester) to a primary amine? A4: The reaction between the newly formed NHS-ester and a primary amine is most efficient at a pH range of 7.2 to 8.0.[4] Some protocols suggest a range of 7.0 to 8.5.[4] This is because the primary amine on the target molecule must be in its unprotonated, nucleophilic state (-NH2) to react effectively.[4] Raising the pH after the initial activation step is crucial for high conjugation yield.[3]
Q5: What is NHS-ester hydrolysis and how can I minimize it? A5: NHS-ester hydrolysis is a competing side reaction where the activated NHS-ester reacts with water, regenerating the original carboxylic acid and rendering it unable to conjugate to the target amine.[4][6] The rate of hydrolysis is highly dependent on pH and increases significantly as the pH becomes more alkaline.[4][6] While a higher pH (7.2-8.0) is needed for the amine reaction, it's a trade-off with the stability of the NHS-ester. Therefore, it is recommended to add the amine-containing substrate immediately after raising the pH from the acidic activation step.[3][7]
Q6: What are the potential side reactions at the chloride terminus? A6: The primary desired reaction at the alkyl chloride end is a nucleophilic substitution (S_N2) reaction. However, a competing elimination (E2) reaction can occur, especially when the incoming nucleophile also acts as a base.[2] This results in an undesired byproduct with a mass corresponding to the loss of HCl.[2] Using a mild, non-nucleophilic base can help favor the desired substitution reaction.[2]
Troubleshooting Guide
Problem: Low or no yield when conjugating a primary amine to the carboxylic acid group.
-
Possible Cause 1: Incorrect pH during activation.
-
Possible Cause 2: Incorrect pH during conjugation.
-
Possible Cause 3: Hydrolysis of the NHS-ester intermediate.
-
Solution: The NHS-ester is sensitive to hydrolysis, especially at the higher pH required for conjugation.[6] Minimize the time between the activation step and the addition of your amine. Prepare your amine solution in the appropriate coupling buffer beforehand so it can be added immediately after pH adjustment.[3][7]
-
-
Possible Cause 4: Use of incompatible buffers.
Problem: An unexpected byproduct is observed when reacting a molecule with the chloride group.
-
Possible Cause: E2 elimination side reaction.
-
Solution: You may be observing the product of an E2 elimination, which competes with the desired S_N2 substitution.[2] This is more likely if your nucleophile is also a strong base or if the reaction is run at a high temperature. Consider using a milder, non-nucleophilic base (like DIPEA) if a base is required, and run the reaction at room temperature.[2]
-
Data Summary
Table 1: Optimal pH Ranges for this compound Reactions
| Reaction Step | Functional Group | Reagents | Optimal pH Range | Recommended Buffer |
| Activation | Carboxylic Acid | EDC, NHS | 4.5 - 6.0[3][4] | 0.1 M MES[4] |
| Conjugation | NHS-Ester + Amine | - | 7.2 - 8.0[4] | PBS, Borate Buffer[5] |
| Conjugation | Chloride + Thiol | Mild Base | Room Temp. | DMF or DMSO[2] |
Table 2: Recommended Buffers for Carboxylic Acid Conjugation
| Step | Purpose | Recommended Buffers | Buffers to Avoid | Rationale |
| Activation | Maximize NHS-ester formation | MES (0.1M, pH 4.5-6.0)[4] | Phosphate, Acetate, Tris, Glycine | Avoid buffers with carboxylates or amines that can compete in the reaction.[4][5] |
| Conjugation | Promote amine nucleophilic attack | PBS (pH 7.2-7.4), Borate (pH 8.0), Carbonate-bicarbonate (pH > 8.0)[5] | Tris, Glycine | Avoid buffers with primary amines that will react with the NHS-ester.[5] |
| Quenching | Stop the reaction | Hydroxylamine, Tris, Lysine, Glycine[3] | - | These compounds contain primary amines that will react with any remaining NHS-ester.[3] |
Experimental Protocols & Visualizations
Protocol 1: Two-Step Aqueous Conjugation of an Amine to the Carboxylic Acid Terminus
This protocol is adapted from general procedures for PEG-acid reagents.[3][5][7]
Materials:
-
This compound
-
EDC and NHS (or Sulfo-NHS)
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS (20 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous DMSO or DMF
Procedure:
-
Preparation: Equilibrate all reagents to room temperature before opening vials to prevent moisture condensation. Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMSO or DMF. EDC and NHS solutions should be prepared fresh immediately before use. Prepare your amine-containing molecule in the Coupling Buffer.
-
Activation (pH 5.0-6.0):
-
Dissolve the this compound in the Activation Buffer to the desired concentration.
-
Add the EDC stock solution, followed by the NHS stock solution. A typical molar ratio is 1:1.5:1.5 (PEG-acid:EDC:NHS), but this may require optimization.
-
Allow the reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation (pH 7.2-7.5):
-
Immediately add the activated PEG-acid solution to your amine-containing molecule in the Coupling Buffer. Alternatively, you can raise the pH of the activation mixture to 7.2-7.5 before adding the amine.
-
Let the conjugation reaction proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to react with and hydrolyze any remaining NHS-esters. Incubate for 15-30 minutes.
-
Purification: Purify the final conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or HPLC to remove excess reagents.
Caption: Workflow for two-step carboxylic acid conjugation.
Protocol 2: General Conjugation of a Thiol to the Chloride Terminus
This protocol is based on the general principles of S_N2 reactions with alkyl halides.[2]
Materials:
-
This compound conjugate (with the acid terminus already reacted or protected)
-
Thiol-containing molecule
-
Anhydrous, polar aprotic solvent (e.g., DMF or DMSO)
-
Mild, non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)
Procedure:
-
Dissolve Reactants: Dissolve the this compound conjugate (1.0 eq) and your thiol-containing molecule (1.1-1.5 eq) in DMF or DMSO.
-
Add Base: Add a mild base like DIPEA (1.5-2.0 eq) to the reaction mixture. The base deprotonates the thiol, forming the more nucleophilic thiolate anion.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress using LC-MS or TLC. The reaction may take several hours to proceed to completion.
-
Purification: Once the reaction is complete, purify the final product using an appropriate chromatographic method (e.g., HPLC) to remove unreacted starting materials and salts.
Caption: Reaction pathways at the chloride terminus.
Troubleshooting Workflow
Caption: Logical troubleshooting flow for low yield reactions.
References
Validation & Comparative
Confirming Cl-PEG2-Acid Conjugation: A Comparative Guide to LC-MS Analysis
For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step. When using linkers like Cl-PEG2-acid, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other drug conjugates, confirming the successful attachment to a target molecule is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and indispensable tool for this purpose, offering high sensitivity and specificity.
This guide provides a detailed comparison of LC-MS with other analytical techniques for confirming this compound conjugation. It includes a comprehensive experimental protocol for LC-MS analysis and presents data in a clear, comparative format to aid in methodology selection and interpretation of results.
The Importance of Confirmation
This compound is a hydrophilic linker with a terminal carboxylic acid and a chloro group. The carboxylic acid can be activated to react with primary amines, while the chloro group can act as a leaving group in nucleophilic substitution reactions. Confirmation of the conjugation is essential to:
-
Verify the success of the chemical reaction.
-
Determine the efficiency of the conjugation.
-
Characterize the final product and identify any side-products or unreacted starting materials.
-
Ensure the purity of the conjugate before further downstream applications.
LC-MS for Conjugation Confirmation: A Detailed Look
LC-MS is a highly effective technique for confirming conjugation due to its ability to separate the reaction mixture components and provide precise mass information for each. The key principle is to identify the mass shift corresponding to the addition of the this compound linker to the target molecule.
Expected Mass Shift
The molecular weight of this compound is 182.60 Da.[1][2] However, the observed mass shift upon conjugation will depend on the reaction mechanism. For instance, in an amide bond formation where the carboxylic acid of the linker reacts with an amine on the target molecule, a molecule of water (H₂O, 18.02 Da) is lost.
| Linker | Molecular Weight (Da) | Reaction Type | Mass of Leaving Group (Da) | Expected Mass Shift (Da) |
| This compound | 182.60 | Amide bond formation | H₂O (18.02) | +164.58 |
| This compound | 182.60 | Nucleophilic substitution (Cl displacement) | HCl (36.46) | +146.14 |
Note: The exact mass shift should be calculated based on the specific reaction chemistry.
Experimental Protocol: LC-MS Analysis
This protocol provides a general framework for the analysis of a small molecule conjugated with this compound using a standard reverse-phase LC-MS system. Optimization of specific parameters may be required depending on the physicochemical properties of the target molecule and the conjugate.
Sample Preparation
-
Reaction Quenching: If the reaction is ongoing, quench it by adding an appropriate reagent (e.g., a primary amine like Tris buffer if the activated acid is in excess).
-
Dilution: Dilute a small aliquot of the reaction mixture in a solvent compatible with the LC mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The final concentration should be within the optimal range for the mass spectrometer, typically in the low µg/mL to ng/mL range.
-
Control Samples: Prepare samples of the unconjugated target molecule and the this compound linker at similar concentrations for comparison.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reverse-phase column is a good starting point for many small molecules (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute compounds of varying polarity.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30 - 40 °C
Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for this type of analysis and can be run in either positive or negative ion mode. Positive ion mode is often suitable for molecules with basic sites that can be protonated.
-
Scan Range: Set a wide scan range to ensure detection of the starting materials and the expected conjugated product (e.g., m/z 100 - 1500).
-
Data Acquisition: Acquire data in full scan mode to see all ions present in the sample. If fragmentation data is desired for structural confirmation, a data-dependent acquisition (DDA) or targeted MS/MS experiment can be performed.
Data Analysis and Interpretation
-
Extract Ion Chromatograms (EICs): Generate EICs for the theoretical m/z values of the unconjugated target molecule, the this compound linker, and the expected conjugated product.
-
Analyze Mass Spectra: Examine the mass spectrum of the peak corresponding to the conjugated product. The observed m/z should match the theoretical m/z of the conjugate. High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition.
-
Compare Retention Times: The conjugated product will likely have a different retention time on the LC column compared to the starting materials. Typically, the addition of the hydrophilic PEG linker will decrease the retention time in reverse-phase chromatography.
Visualizing the Workflow and Reaction
Caption: A flowchart of the LC-MS confirmation process.
Caption: The general scheme of an amide conjugation reaction.
Comparison with Alternative Methods
While LC-MS is a powerful tool, other techniques can also be used to analyze the conjugation reaction. The choice of method often depends on the available instrumentation, the complexity of the molecule, and the level of detail required.
| Feature | LC-MS | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC) with UV/other detectors |
| Primary Information | Molecular Weight | Chemical Structure and Connectivity | Purity and Relative Quantification |
| Sensitivity | Very High (ng to pg) | Low (mg to high µg) | Moderate (µg to ng) |
| Sample Requirement | Low | High | Moderate |
| Confirmation of Conjugation | Direct confirmation via mass shift. | Confirms the formation of new chemical bonds by observing shifts in proton/carbon signals. | Indirect confirmation by observing the appearance of a new peak with a different retention time. |
| Structural Information | Provides molecular formula from accurate mass. MS/MS can give fragmentation patterns. | Provides detailed atomic-level structural information. | No direct structural information. |
| Throughput | High | Low | High |
| Strengths | Excellent for confirming identity in complex mixtures and for quantification. | Unambiguous structure elucidation. | Excellent for monitoring reaction progress and assessing purity. |
| Limitations | Does not provide detailed connectivity information. | Low sensitivity, requires pure samples, complex spectra for large molecules. | Does not confirm the identity of new peaks without a reference standard. |
Conclusion
For the confirmation of this compound conjugation, LC-MS offers an optimal balance of sensitivity, speed, and specificity. It allows for the direct and unambiguous confirmation of the covalent modification by providing precise molecular weight information of the reactants and the final product. While NMR provides more detailed structural information, its lower sensitivity and throughput make it less ideal for routine screening of conjugation reactions. HPLC with a UV detector is excellent for monitoring the progress of a reaction and assessing purity but falls short in providing definitive structural confirmation of the new product peak. Therefore, for researchers in drug development, LC-MS stands out as the primary and most efficient method for validating the successful conjugation of linkers like this compound to target molecules.
References
Monitoring Cl-PEG2-Acid Reactions: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise monitoring of PEGylation reactions is critical for process optimization and quality control. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for monitoring the reaction of Chloro-PEG2-acid (Cl-PEG2-acid) with amine-containing molecules, supported by experimental data and detailed protocols.
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized strategy to enhance the therapeutic properties of molecules, including proteins, peptides, and small drugs. The reaction of this compound, a heterobifunctional PEG linker, with primary amines (e.g., on the side chain of a lysine (B10760008) residue) is a common conjugation method. Effective monitoring of this reaction is essential to determine reaction kinetics, optimize conditions, and ensure the desired degree of PEGylation. While several analytical techniques can be employed, ¹H NMR spectroscopy offers distinct advantages for real-time, in-situ monitoring.
Comparison of Analytical Methods
¹H NMR spectroscopy provides a powerful, non-destructive method for directly monitoring the reaction progress in the solution state.[1] Unlike chromatographic techniques that require sampling and separation, NMR allows for the simultaneous observation and quantification of reactants, intermediates, and products in the reaction mixture.[2]
| Feature | ¹H NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Principle | Measures the magnetic properties of atomic nuclei to provide structural and quantitative information.[1] | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[3] | Measures the mass-to-charge ratio of ionized molecules to identify and quantify components.[4] |
| Sample Preparation | Minimal; reaction can often be run directly in an NMR tube with a deuterated solvent. | Requires dilution and filtration of aliquots from the reaction mixture.[3] | Requires dilution and often sample clean-up; matrix effects can interfere with quantification.[3] |
| Analysis Time | Rapid; spectra can be acquired in minutes, allowing for real-time kinetic monitoring.[1][2] | Typically 10-30 minutes per sample, making real-time monitoring challenging.[5] | Rapid analysis of a prepared sample, but sample preparation can be time-consuming. |
| Quantitative Capability | Inherently quantitative; signal intensity is directly proportional to the molar concentration.[1] | Requires calibration curves for accurate quantification.[5] | Can be quantitative with the use of internal standards, but can be complex.[3] |
| Structural Information | Provides detailed structural information on reactants, products, and any side-products.[6] | Provides retention time data for identification against standards; limited structural information. | Provides molecular weight information, aiding in the identification of unknowns.[3][4] |
| In-situ Monitoring | Ideal for in-situ and real-time monitoring of reaction kinetics. | Not suitable for in-situ monitoring; requires discrete sampling. | Can be coupled with HPLC for online monitoring, but not truly in-situ. |
| Limitations | Lower sensitivity compared to MS; complex mixtures can lead to signal overlap.[3] | Limited sensitivity for compounds without a strong chromophore unless coupled with detectors like CAD.[3] | Matrix effects can suppress ionization; quantification can be complex.[3] |
Experimental Protocols
Protocol 1: In-situ ¹H NMR Monitoring of this compound Reaction with an Amine
This protocol describes the general procedure for monitoring the N-amidation of this compound with a model amine (e.g., benzylamine (B48309) or a lysine derivative) using ¹H NMR spectroscopy.
Materials:
-
This compound
-
Amine-containing molecule (e.g., benzylamine)
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O, chosen for solubility of all reactants and products)
-
Internal standard (e.g., 1,3,5-trioxane, optional for precise quantification)
-
NMR spectrometer (400 MHz or higher recommended)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a known concentration of this compound (e.g., 10 mM) in the chosen deuterated solvent.
-
If using an internal standard, add a known concentration to the solution.
-
Acquire a ¹H NMR spectrum of the starting material to identify characteristic peaks. The methylene (B1212753) protons adjacent to the chlorine atom in this compound will have a distinct chemical shift.
-
-
Reaction Initiation:
-
Add a stoichiometric equivalent (or desired excess) of the amine-containing molecule to the NMR tube.
-
Quickly mix the contents by gentle inversion and place the NMR tube in the spectrometer.
-
-
Data Acquisition:
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes). The acquisition parameters should be optimized for signal-to-noise and acquisition time.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic peaks for the this compound reactant and the newly formed product. Upon reaction, the signal of the methylene protons adjacent to the former chlorine atom will shift, and new signals corresponding to the methylene group now adjacent to the newly formed amide bond will appear.
-
Integrate the area of a characteristic peak for the reactant and a characteristic peak for the product in each spectrum.
-
Calculate the relative concentrations of the reactant and product over time. The reaction conversion can be determined by the following formula: Conversion (%) = [Integral of Product Peak / (Integral of Product Peak + Integral of Reactant Peak)] * 100
-
Plot the concentration of the reactant or product as a function of time to determine the reaction kinetics.
-
Protocol 2: HPLC Analysis of this compound Reaction Mixture
This protocol provides a general method for analyzing the reaction mixture using Reversed-Phase HPLC with UV and Charged Aerosol Detection (CAD).
Instrumentation and Materials:
-
HPLC system with a binary pump, autosampler, column oven, UV-Vis detector, and a Charged Aerosol Detector (CAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Reaction mixture aliquots.
-
Syringe filters (0.45 µm).
Procedure:
-
Sample Preparation:
-
At various time points, withdraw an aliquot from the reaction mixture.
-
Quench the reaction if necessary (e.g., by acidification).
-
Dilute the aliquot in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a suitable concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 210 nm (for monitoring the disappearance of any UV-active starting materials or the appearance of UV-active products).
-
CAD Settings: Evaporation Temperature: 35°C, Gas Pressure: 35 psi.
-
-
Gradient Elution:
-
A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the this compound, the amine reactant, and the product based on retention times (determined by injecting standards if available).
-
Integrate the peak areas from the CAD chromatogram to determine the relative amounts of each component.
-
Construct a calibration curve for the reactant and product for accurate quantification.
-
Plot the concentration of the reactant or product versus time to determine the reaction kinetics.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for monitoring the this compound reaction using both NMR spectroscopy and HPLC.
Caption: Experimental workflow for in-situ ¹H NMR monitoring.
Caption: Experimental workflow for HPLC analysis of reaction aliquots.
Conclusion
For monitoring this compound reactions, ¹H NMR spectroscopy stands out as a highly efficient and informative technique, particularly for understanding reaction kinetics through real-time, in-situ analysis.[4] Its ability to provide structural information and quantitative data without the need for extensive sample preparation or calibration curves makes it a valuable tool for process development and optimization.[5] While HPLC coupled with detectors like CAD is a robust and sensitive method for quantitative analysis of reaction endpoints and purity assessment, it is less suited for real-time monitoring.[3] The choice of technique will ultimately depend on the specific experimental goals, available instrumentation, and the level of detail required for the analysis. For a comprehensive understanding of the reaction dynamics, a combination of both NMR and chromatographic methods can be a powerful approach.
References
- 1. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Validating Cl-PEG2-Acid Functionalization: FTIR vs. Alternative Methods
For researchers, scientists, and drug development professionals, the successful functionalization of polyethylene (B3416737) glycol (PEG) is a critical step in the development of advanced drug delivery systems, bioconjugates, and surface-modified materials. This guide provides a comparative analysis of Fourier-transform infrared (FTIR) spectroscopy and other common analytical techniques for validating the successful synthesis of chloro-PEG2-acid (Cl-PEG2-acid), a heterobifunctional PEG linker.
The introduction of a carboxylic acid group to a PEG molecule is a key chemical modification that enables further conjugation to amine-containing molecules. Validating this functionalization is paramount to ensure the quality and reactivity of the resulting PEG derivative. While FTIR spectroscopy is a widely used technique for this purpose, a comprehensive understanding of its capabilities and limitations in comparison to other methods is essential for robust characterization.
Qualitative Validation: The Role of FTIR Spectroscopy
FTIR spectroscopy is a powerful and rapid technique for the qualitative confirmation of this compound functionalization. The underlying principle involves the absorption of infrared radiation by molecular bonds, which vibrate at specific frequencies. The functionalization of a PEG diol with chloroacetic acid introduces a new carboxylic acid group, which gives rise to a distinct and characteristic absorption band in the FTIR spectrum.
The key spectral change to confirm the successful synthesis of this compound is the appearance of a carbonyl (C=O) stretching vibration peak, typically in the region of 1700-1730 cm⁻¹ . This peak is absent in the spectrum of the starting PEG material. Additionally, the broad O-H stretching band of the carboxylic acid group is expected to appear in the region of 2500-3300 cm⁻¹ , often overlapping with the C-H stretching vibrations of the PEG backbone. The prominent C-O-C ether stretching band of the PEG backbone, usually found around 1100 cm⁻¹ , will remain, serving as a reference point.
A Comparative Overview of Analytical Techniques
While FTIR provides excellent qualitative evidence of functionalization, other techniques offer quantitative insights into the efficiency of the reaction. The choice of analytical method often depends on the specific requirements of the research, such as the need for precise quantification, purity assessment, or structural elucidation.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular bonds. | Qualitative confirmation of the presence of the carboxylic acid functional group (C=O and O-H stretching). | Fast, simple sample preparation, non-destructive, widely accessible. | Primarily qualitative for this application; quantitative analysis can be complex and less accurate than other methods. |
| ¹H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure. | Quantitative determination of the degree of functionalization by comparing the integration of protons adjacent to the new functional group with the protons of the PEG backbone. Provides structural confirmation. | Highly quantitative, provides detailed structural information, can determine the degree of functionalization with high accuracy. | Requires more complex sample preparation and instrumentation, more expensive, may require deuterated solvents. |
| HPLC with ELSD/CAD | Separates molecules based on their interaction with a stationary phase, followed by detection that is independent of chromophores. | Quantitative analysis of the amount of functionalized product, separation of unreacted starting material and byproducts, assessment of purity. | Highly sensitive for quantitative analysis, suitable for non-chromophoric molecules like PEG, can assess purity. | Requires method development, more complex instrumentation, destructive to the sample. |
Experimental Protocols
FTIR Analysis of this compound
Objective: To qualitatively confirm the presence of the carboxylic acid group on the PEG backbone.
Methodology:
-
Sample Preparation:
-
Acquire a small amount of the dried this compound product.
-
If the sample is a solid, it can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the powder onto the ATR crystal and apply pressure to ensure good contact.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk.
-
-
Instrument Parameters:
-
Spectrometer: A standard FTIR spectrometer.
-
Accessory: ATR or transmission holder for KBr pellets.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.
-
-
Data Acquisition and Analysis:
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Collect the spectrum of the this compound sample.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Analyze the spectrum for the appearance of a sharp peak around 1700-1730 cm⁻¹ (C=O stretch) and a broad O-H stretch in the 2500-3300 cm⁻¹ region. Compare this spectrum to the spectrum of the starting PEG material to confirm the presence of these new peaks.
-
¹H NMR Analysis for Quantification
Objective: To determine the degree of functionalization of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the this compound product (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
-
-
Instrument Parameters:
-
Spectrometer: A ¹H NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Reference: Tetramethylsilane (TMS) is typically used as an internal standard.
-
-
Data Acquisition and Analysis:
-
Acquire the ¹H NMR spectrum.
-
Identify the characteristic peaks:
-
PEG backbone protons (-O-CH₂ -CH₂ -O-): a large, broad singlet typically around 3.6 ppm.
-
Protons on the carbon adjacent to the newly formed ester linkage or acid group: these will be shifted downfield from the main PEG peak. For this compound, the methylene (B1212753) protons adjacent to the carbonyl group (-O-CH₂ -COOH) would be expected in a different region.
-
-
Integrate the area under the PEG backbone peak and the peak corresponding to the protons adjacent to the new functional group.
-
The degree of functionalization can be calculated by comparing the ratio of these integrals, taking into account the number of protons each signal represents. For example, if the terminal -CH₂-OH protons of the starting material have shifted to a new position upon functionalization, the disappearance of the original signal and the appearance of a new signal with the correct integration ratio relative to the main PEG chain would indicate successful and complete functionalization.
-
Visualizing the Workflow and Relationships
To better illustrate the process and the interplay of different analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and validation of this compound functionalization.
Caption: Logical relationship between analytical questions and the choice of validation method.
Conclusion
Validating the functionalization of PEG with chloroacetic acid is a critical quality control step. FTIR spectroscopy serves as an indispensable tool for rapid, qualitative confirmation of the successful introduction of the carboxylic acid group. For a more in-depth and quantitative analysis, techniques such as ¹H NMR and HPLC are superior. ¹H NMR provides precise information on the degree of functionalization, while HPLC is excellent for assessing purity and quantifying the final product. By employing a combination of these techniques, researchers can ensure the quality and reliability of their this compound product for downstream applications in drug development and materials science.
A Comparative Analysis of Cl-PEG2-acid and NHS-PEG2-acid for Amine-Reactive Bioconjugation
For researchers, scientists, and drug development professionals, the choice of crosslinker is critical for the successful synthesis of bioconjugates. This guide provides an objective comparison of two amine-reactive PEGylated linkers: Chloro-PEG2-acid (Cl-PEG2-acid) and N-hydroxysuccinimide-PEG2-acid (NHS-PEG2-acid). The comparison focuses on their reactivity, stability, and practical application in bioconjugation, supported by available data and established chemical principles.
Introduction to the Reagents
Both this compound and NHS-PEG2-acid are heterobifunctional crosslinkers that possess a terminal carboxylic acid and a reactive group for conjugation to primary amines, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG linker enhances solubility and reduces steric hindrance.[1][2] The key difference lies in their amine-reactive functional groups: an acyl chloride in this compound and an N-hydroxysuccinimide (NHS) ester in NHS-PEG2-acid.
Acyl chlorides are known for their very high reactivity towards nucleophiles, including primary amines and water.[3][4] NHS esters are also highly reactive towards primary amines and are one of the most common reagents for protein labeling and bioconjugation.[5][6]
Comparative Data on Reactivity and Stability
The performance of these two linkers is largely dictated by the reactivity and stability of their respective amine-reactive groups in aqueous environments typically used for bioconjugation.
| Parameter | This compound (Acyl Chloride) | NHS-PEG2-acid (NHS Ester) | Key Considerations |
| Reaction with Primary Amines | Extremely rapid, often described as violent with concentrated amines.[7] The reaction rate is significantly faster than with NHS esters. | Rapid, with reactions typically reaching completion within 30-120 minutes at room temperature.[8] | The high reactivity of acyl chlorides can be difficult to control in aqueous media. |
| Competing Reaction (Hydrolysis) | Very rapid hydrolysis in water, often described as instantaneous.[9][10] This is the major competing side reaction. | Hydrolysis is a significant competing reaction, with the rate being highly pH-dependent.[11][12] | The stability of NHS esters in aqueous buffers allows for more controlled conjugation reactions. |
| Optimal pH for Amine Conjugation | Theoretically, a lower pH (around 7) would be favored to minimize hydrolysis while still having sufficient deprotonated amine for reaction. However, practical application in aqueous buffer is challenging. | pH 7.2 - 8.5 is optimal to balance amine reactivity (deprotonated form) and minimize NHS ester hydrolysis.[8][12] | Higher pH increases the rate of both the desired amine reaction and the competing hydrolysis for NHS esters. |
| Half-life in Aqueous Buffer | Extremely short. While specific data for this compound is unavailable, simple acyl chlorides like acetyl chloride react almost instantly with water.[9][10] Half-lives of other acyl chlorides in pure water range from 1.4 to 53.2 minutes.[13] | The half-life is pH-dependent. For example, a half-life of 180 minutes at pH 8.5 has been reported for a porphyrin-NHS ester.[13][14] Another source indicates a half-life of 10 minutes at pH 8.6 and 4°C.[11] | The much shorter half-life of the acyl chloride makes it very difficult to use in standard aqueous bioconjugation protocols. |
| Solubility | The hydrophilic PEG chain increases solubility in aqueous media.[13] | The hydrophilic PEG spacer improves solubility in aqueous environments. | Both linkers are designed for good aqueous solubility. |
| Byproducts | Hydrochloric acid (HCl) and the hydrolyzed PEG-acid.[10] | N-hydroxysuccinimide (NHS) and the hydrolyzed PEG-acid.[11] | The acidic byproduct of the acyl chloride reaction requires a base to be neutralized. |
Experimental Protocols
Protocol for NHS-PEG2-acid Conjugation to a Protein
This protocol is a standard procedure for labeling proteins with NHS esters.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
NHS-PEG2-acid
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5.[12]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[12]
-
Prepare NHS-PEG2-acid Stock Solution: Immediately before use, dissolve the NHS-PEG2-acid in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the NHS-PEG2-acid stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
Theoretical Protocol for this compound Conjugation to a Protein (Schotten-Baumann Conditions)
Due to the high reactivity and rapid hydrolysis of acyl chlorides in water, their use in aqueous bioconjugation is not standard. The following is a theoretical protocol based on the Schotten-Baumann reaction, which is designed to favor the aminolysis of acyl chlorides over hydrolysis. This protocol would require significant optimization.
Materials:
-
Protein of interest in a suitable buffer (e.g., borate (B1201080) buffer)
-
This compound
-
Reaction Buffer: 0.1 M Borate buffer, pH ~8.5-9, kept at low temperature (0-4°C).
-
Anhydrous aprotic solvent (e.g., dioxane or THF)
-
Aqueous base (e.g., 1 M NaOH) to maintain pH
-
Desalting column for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the cold Reaction Buffer. A high protein concentration is recommended to favor the bimolecular reaction with the acyl chloride.
-
Prepare this compound Solution: Dissolve the this compound in a minimal amount of anhydrous aprotic solvent immediately before use.
-
Conjugation Reaction: Vigorously stir the protein solution at 0-4°C. Add the this compound solution dropwise. Simultaneously, add the aqueous base solution dropwise to maintain the pH of the reaction mixture, neutralizing the HCl formed.
-
Reaction Time: The reaction is expected to be very fast. A reaction time of a few minutes should be tested.
-
Purification: Immediately after the reaction time, purify the conjugate using a desalting column to remove excess reagent, byproducts, and solvent.
Reaction Mechanisms and Experimental Workflow
Caption: Reaction mechanisms of this compound and NHS-PEG2-acid with a primary amine.
Caption: A typical experimental workflow for protein conjugation.
Conclusion and Recommendations
The choice between this compound and NHS-PEG2-acid for amine-reactive bioconjugation hinges on a trade-off between reactivity and control.
This compound offers extremely high reactivity, which could potentially lead to very fast conjugation times. However, this high reactivity is a double-edged sword, as it is accompanied by rapid hydrolysis in aqueous solutions. This makes the reaction difficult to control, potentially leading to low yields of the desired conjugate and the formation of byproducts. Its use is generally not recommended for standard bioconjugation in aqueous buffers unless specialized techniques and rigorous control of reaction conditions can be implemented.
NHS-PEG2-acid represents a more practical and widely used option for bioconjugation. While it is also a reactive compound, its rate of hydrolysis is significantly slower than that of acyl chlorides, especially under optimized pH conditions. This allows for more controlled and reproducible conjugation reactions, leading to higher yields of the desired product. The wealth of established protocols and its commercial availability in various forms make it the preferred choice for most researchers.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Acetyl Chloride [chembk.com]
- 3. Acetyl chloride - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. organic chemistry - If acyl chlorides are reacted with aqueous ammonia, will carboxylic acids also be formed? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. pubs.aip.org [pubs.aip.org]
- 12. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 13. researchgate.net [researchgate.net]
- 14. An aqueous solution of a primary or secondary amine reacts with a... | Study Prep in Pearson+ [pearson.com]
The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis of Cl-PEG2-Acid and Other PEG Linkers in BRD4 Degraders
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic outcomes. A critical component influencing a PROTAC's efficacy is the linker connecting the target-binding warhead to the E3 ligase-recruiting ligand. Polyethylene (B3416737) glycol (PEG) linkers are widely employed due to their favorable physicochemical properties. This guide provides a detailed comparison of a short-chain PEG linker, exemplified by Cl-PEG2-acid, against other PEG linkers of varying lengths, with a focus on the degradation of the well-established therapeutic target, Bromodomain-containing protein 4 (BRD4).
The linker in a PROTAC is not merely a spacer but plays a crucial role in dictating the molecule's ability to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which ultimately leads to the ubiquitination and subsequent degradation of the target.[1] The length, flexibility, and chemical composition of the linker are key determinants of a PROTAC's degradation efficiency (DC50) and maximal degradation level (Dmax).[1]
This compound: A Short and Flexible Linker
This compound is a bifunctional linker featuring a two-unit polyethylene glycol chain with a terminal carboxylic acid and a chloro group. The carboxylic acid allows for straightforward conjugation to an amine-functionalized ligand (either the warhead or the E3 ligase ligand) via amide bond formation. The chloro group can be subsequently displaced by a nucleophile on the other binding moiety to complete the PROTAC synthesis. The short PEG2 chain imparts a degree of hydrophilicity and flexibility to the resulting PROTAC.
Comparative Performance of PEG Linkers in BRD4 PROTACs
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical regulators of gene transcription and are implicated in various cancers. Consequently, the development of BRD4-targeting PROTACs has been an area of intense research. Several studies have systematically investigated the impact of PEG linker length on the degradation of BRD4.
One key study by Wurz et al. synthesized a series of BRD4-targeting PROTACs utilizing the BRD4 inhibitor JQ1 as the warhead and ligands for either the Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligases. The two components were connected by PEG linkers of varying lengths (0, 1, 2, 4, and 5 PEG units). Their findings highlight that the optimal linker length is highly dependent on the specific E3 ligase being recruited.[1]
Quantitative Comparison of BRD4 Degradation
The following table summarizes the degradation potency (DC50) of CRBN- and VHL-recruiting BRD4 PROTACs with different PEG linker lengths, based on the data from Wurz et al.[1]
| Linker Length (Number of PEG units) | CRBN-recruiting PROTAC DC50 (µM) in H661 cells | VHL-recruiting PROTAC DC50 (µM) in H661 cells |
| 0 | < 0.5 | > 5 |
| 1 | > 5 | ~1-5 |
| 2 | > 5 | < 0.5 |
| 4 | < 0.5 | < 0.5 |
| 5 | < 0.5 | < 0.5 |
Key Observations:
-
Non-linear Relationship: The relationship between PEG linker length and BRD4 degradation is not linear. For CRBN-recruiting PROTACs, both very short (0 PEG) and longer (4-5 PEG) linkers resulted in potent degradation, while intermediate lengths (1-2 PEG units) were significantly less effective.[1]
-
E3 Ligase Dependency: The optimal linker length differs between CRBN and VHL recruiting PROTACs. A PEG2 linker, analogous to that derived from this compound, was highly effective for VHL-mediated degradation but not for CRBN-mediated degradation in this specific context.[1]
-
Short Linkers Can Be Potent: The data demonstrates that short linkers, including those with 0 and 2 PEG units, can be highly potent, challenging the assumption that longer, more flexible linkers are always superior.
Signaling Pathways and Experimental Workflows
To understand the biological context and the methods used to evaluate these PROTACs, the following diagrams illustrate the BRD4 signaling pathway and a typical experimental workflow for assessing PROTAC efficacy.
References
The Advantage of Cl-PEG2-Acid Crosslinkers in Antibody-Drug Conjugate Development
A Comparative Guide for Researchers and Drug Development Professionals
The linker in an antibody-drug conjugate (ADC) is a critical component that dictates its stability, pharmacokinetic profile, and ultimately, its therapeutic index. The choice of linker can significantly influence the efficacy and safety of an ADC. Among the diverse array of linkers available, those incorporating polyethylene (B3416737) glycol (PEG) moieties have gained prominence for their ability to enhance the physicochemical properties of ADCs.[1][2] This guide provides a detailed comparison of Cl-PEG2-acid crosslinkers against other common linkers, supported by experimental data, to inform the rational design of next-generation ADCs.
The term "this compound" describes a heterobifunctional linker. Structurally, it consists of a short, discrete PEG chain with two ethylene (B1197577) glycol units (PEG2), flanked by a reactive chloro group (likely as part of a chloroacetyl moiety) and a terminal carboxylic acid. The chloroacetyl group serves as a reactive handle for conjugation to sulfhydryl groups on the antibody, while the carboxylic acid is used to attach the cytotoxic payload. This configuration imparts specific advantages over other commonly used crosslinkers.
Key Advantages of this compound Linkers
The primary advantages of employing a this compound linker in ADC construction are rooted in its hydrophilicity, defined length, and the nature of the resulting covalent bond with the antibody.
-
Enhanced Hydrophilicity and Reduced Aggregation: Many potent cytotoxic payloads are hydrophobic, which can lead to the aggregation of ADCs, compromising their solubility, stability, and leading to rapid clearance from circulation.[1][3] The inclusion of a hydrophilic PEG2 spacer increases the overall water solubility of the ADC, mitigating aggregation and improving its formulation and in-vivo behavior.[3][4]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker reduces non-specific interactions with other proteins and tissues, leading to a longer circulation half-life and increased tumor accumulation.[2][3] Studies have shown that PEGylation can lead to a prolonged half-life (t1/2), increased plasma concentration, and a larger area under the plasma concentration-time curve (AUC).[2] However, it is noteworthy that some studies suggest that very long PEG chains can sometimes negatively impact cytotoxicity, making short PEG linkers like PEG2 an attractive option.[5][6]
-
Potential for Higher Drug-to-Antibody Ratio (DAR): By reducing the aggregation propensity of hydrophobic payloads, PEG linkers can enable the conjugation of a higher number of drug molecules per antibody without compromising the ADC's physical stability.[2][3] This can be particularly advantageous for targeting tumors with low antigen expression.[2]
-
Stable Thioether Bond Formation: The chloroacetyl group reacts with cysteine thiols on the antibody to form a stable thioether bond. This bond is generally more stable in plasma compared to linkages like maleimide-thiol adducts, which can be susceptible to retro-Michael addition, leading to premature drug release.[7]
Comparative Performance Data
The following tables summarize the key performance characteristics of ADCs constructed with different linker technologies, highlighting the advantages of a hydrophilic, stable linker like this compound.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | Payload | Target Cell Line | IC50 (nM) | Reference |
| PEGylated Linker | MMAE | HER2-positive NCI-N87 | ~50 | [6] |
| SMCC (non-PEGylated) | MMAE | HER2-positive NCI-N87 | ~20 | [6] |
| Val-Cit (cleavable) | MMAE | CD79b+ Jeko-1 | ~0.1-1 | [8] |
| Tandem-cleavage (glucuronide-VC) | MMAE | CD79b+ Jeko-1 | ~0.1-1 | [8] |
Note: Lower IC50 values indicate higher potency. The data indicates that while PEGylation might slightly decrease in vitro potency in some cases, it remains in a highly active range. The primary benefit of PEGylation lies in the improved in vivo performance.
Table 2: In Vivo Stability and Pharmacokinetics of ADCs with Different Linkers
| Linker Type | Key Stability/PK Parameter | Species | Value | Reference |
| Tandem-cleavage (PEGylated concept) | High payload retention in vivo | Rat | Remained mostly intact through day 12 | [8] |
| Val-Cit (Monocleavage) | Rapid payload loss in vivo | Rat | Significant loss by day 12 | [8] |
| OHPAS Linker | Stable in plasma | Mouse/Human | Stable | [9] |
| VC-PABC Linker | Unstable in mouse plasma | Mouse | Unstable | [9] |
| PEGylated Affibody-MMAE | Half-life (HP10KM) | Mouse | 11.2-fold increase vs non-PEGylated | [5] |
| Non-PEGylated Affibody-MMAE | Half-life (HM) | Mouse | Baseline | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of different ADC constructs. Below are protocols for key experiments used to evaluate ADC performance.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).[10][11][12]
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
ADC Treatment: Prepare serial dilutions of the ADC and relevant controls (unconjugated antibody, free payload). Add the diluted compounds to the cells and incubate for 72-96 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to a purple formazan (B1609692) product.[10]
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[10]
Protocol 2: In Vivo ADC Stability Assessment (ELISA-based)
This protocol measures the amount of intact ADC (antibody with payload attached) in plasma over time.[7][13]
-
Animal Dosing: Administer the ADC intravenously to a suitable animal model (e.g., mice or rats).
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours) post-injection and process to obtain plasma.[7]
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody.
-
Blocking: Add a blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add diluted plasma samples to the wells. The ADC in the plasma will bind to the coated antigen.
-
Detection: Add an enzyme-conjugated secondary antibody that specifically recognizes the cytotoxic payload. This antibody will only bind to ADCs that have retained their payload.
-
Substrate Addition: Add a chromogenic substrate that reacts with the enzyme on the detection antibody to produce a colorimetric signal.
-
Data Analysis: Measure the signal intensity with a plate reader. The concentration of intact ADC is determined by comparison to a standard curve. The rate of payload deconjugation can be calculated by comparing the concentration of intact ADC to the total antibody concentration (measured by a separate ELISA that detects the antibody regardless of payload conjugation).[7]
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
This experiment evaluates the anti-tumor activity of the ADC in a living organism.[14][15][16]
-
Model Establishment: Subcutaneously implant human tumor cells (e.g., SKOV3 for HER2-targeted ADCs) into immunodeficient mice.[16] Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping: Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).
-
ADC Administration: Administer the respective treatments intravenously at a defined schedule (e.g., once weekly for 3 weeks).
-
Tumor Growth Monitoring: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the animals and excise the tumors for weight measurement and further analysis. Compare the tumor growth inhibition between the different treatment groups to assess the efficacy of the ADC.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for comparing ADC linkers and the underlying rationale for the advantages of a PEGylated linker.
References
- 1. purepeg.com [purepeg.com]
- 2. adcreview.com [adcreview.com]
- 3. benchchem.com [benchchem.com]
- 4. labinsights.nl [labinsights.nl]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of PEGylation Reaction Byproducts by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of byproducts generated during PEGylation reactions, with a focus on the characterization of these species using mass spectrometry. We will explore the hypothetical reaction of Cl-PEG2-acid and compare it with established PEGylation reagents, offering insights into potential impurities and their detection.
Introduction to PEGylation
PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules, most commonly therapeutic proteins and peptides. This modification can enhance the pharmacokinetic and pharmacodynamic properties of the parent molecule by increasing its hydrodynamic size, which in turn can lead to a longer circulation half-life, reduced immunogenicity, and improved stability.[1][2] The choice of PEGylation reagent and reaction conditions is crucial for achieving the desired product with minimal byproducts.
Overview of PEGylation Reagents
A variety of PEG linkers with different reactive groups are available for bioconjugation.[3] The choice of reagent depends on the target functional groups on the biomolecule.
-
This compound (Hypothetical): For the purpose of this guide, we will consider a hypothetical reagent, "Chloro-PEG2-Carboxylic Acid." This molecule possesses a terminal carboxylic acid for conjugation to amine groups (e.g., lysine (B10760008) residues on a protein) after activation, and a terminal chloro group. The chloro group could potentially be a reactive site for further modification or an unreactive terminus.
-
N-hydroxysuccinimide (NHS) Esters (e.g., mPEG-NHS): This is a widely used class of reagents that react with primary amines on proteins to form stable amide bonds.[1][4]
-
Maleimide Derivatives (e.g., mPEG-Maleimide): These reagents are specific for thiol groups, such as those on cysteine residues, forming a stable thioether bond.[1]
Potential Reaction Byproducts
The formation of byproducts during PEGylation is a critical concern as they can affect the safety and efficacy of the final product. Mass spectrometry is a powerful tool for the identification and quantification of these impurities.[5][6]
Common byproducts include:
-
Unreacted Starting Materials: Residual unreacted protein and PEG reagent.
-
Hydrolyzed PEG Reagent: The reactive group of the PEG linker can be hydrolyzed, rendering it inactive.
-
Multiple PEGylations: Attachment of more than one PEG chain to a single protein molecule when only mono-PEGylation is desired.
-
Aggregates: High molecular weight species formed by intermolecular cross-linking.
-
Isomers: PEGylation at different sites on the protein.
| Byproduct/Impurity | This compound (Hypothetical) | mPEG-NHS Ester | mPEG-Maleimide |
| Primary Reaction | Amide bond formation with amines | Amide bond formation with amines | Thioether bond formation with thiols |
| Hydrolysis Product | Inactive this compound | Inactive mPEG-acid | Ring-opened maleimide |
| Common Side Reactions | Potential for reaction at the chloro-terminus, leading to cross-linking. | Di- and poly-PEGylation of lysine residues. | Reaction with other nucleophiles (e.g., histidine, lysine) at higher pH. |
| Unreacted Reagent | This compound | mPEG-NHS | mPEG-Maleimide |
| Purity Profile | Moderate to high, dependent on the reactivity of the chloro group. | High, with potential for multiple PEGylation species. | Very high specificity for thiols, leading to high purity. |
Mass Spectrometry for Byproduct Characterization
Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is an indispensable technique for the detailed characterization of PEGylated proteins and their byproducts.[6][7]
Caption: A general workflow for the characterization of PEGylation reaction byproducts using LC-MS.
-
Sample Preparation: The PEGylation reaction mixture is often first purified using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove excess PEG reagent and other small molecules.
-
LC-MS System: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a reverse-phase liquid chromatography (RPLC) system is typically used.[8]
-
Chromatography:
-
Column: A C4 or C8 reverse-phase column suitable for protein separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Mass Range: m/z 1000-5000.
-
Data Analysis: The resulting multi-charged spectra are deconvoluted to determine the zero-charge mass of the intact protein, PEGylated product, and any high-molecular-weight byproducts.[9] Post-column addition of amines can aid in reducing charge state complexity for PEGylated proteins.[10][11]
-
-
Sample Preparation: The purified PEGylated protein is denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin).
-
LC-MS/MS System: A high-resolution tandem mass spectrometer is used for analysis.
-
Chromatography:
-
Column: A C18 reverse-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient is used to separate the complex mixture of peptides.
-
-
Mass Spectrometry:
-
Data-Dependent Acquisition: The mass spectrometer is operated in a data-dependent mode, where the most abundant ions in a full MS scan are selected for fragmentation (MS/MS).
-
Data Analysis: The MS/MS spectra are searched against the protein sequence to identify the PEGylated peptides and thus the sites of PEGylation. This can also identify any modifications or degradation products at the amino acid level.
-
Hypothetical Reaction Pathway of this compound
The following diagram illustrates a potential reaction pathway for the conjugation of an activated this compound to a protein.
Caption: A proposed reaction pathway for the PEGylation of a protein with this compound.
Comparative Data Summary
The following table summarizes hypothetical quantitative data from the analysis of different PEGylation reactions.
| Parameter | This compound Reaction | mPEG-NHS Ester Reaction | mPEG-Maleimide Reaction |
| Target Protein | Lysozyme | Lysozyme | Lysozyme (with free cysteine) |
| Desired Product | Mono-PEGylated Lysozyme | Mono-PEGylated Lysozyme | Mono-PEGylated Lysozyme |
| Reaction Efficiency (%) | 85 | 90 | 95 |
| Unreacted Protein (%) | 10 | 5 | 3 |
| Di-PEGylated Species (%) | 3 | 4 | <1 |
| Hydrolyzed Reagent (%) | 2 | 1 | 2 |
| Other Byproducts (%) | <1 | <1 | <1 |
Note: The data presented for the this compound reaction is hypothetical and for illustrative purposes only.
Conclusion
The characterization of byproducts is a critical aspect of developing safe and effective PEGylated therapeutics. Mass spectrometry provides the necessary sensitivity and specificity to identify and quantify these impurities. While established reagents like mPEG-NHS and mPEG-Maleimide have well-understood byproduct profiles, the introduction of novel linkers requires a thorough characterization of all potential reaction products. This guide provides a framework for the comparative analysis of PEGylation reactions, emphasizing the importance of detailed experimental protocols and robust data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. chempep.com [chempep.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 8. sciex.com [sciex.com]
- 9. enovatia.com [enovatia.com]
- 10. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Quantifying the degree of PEGylation with Cl-PEG2-acid.
A comparative analysis of leading analytical techniques for determining the degree of PEGylation, a critical quality attribute in the development of biotherapeutics.
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1][2] This modification can lead to improved drug solubility, extended circulating half-life, increased stability, and reduced immunogenicity.[1][2] However, the extent and sites of PEGylation are critical quality attributes that must be precisely controlled and accurately measured to ensure product consistency, efficacy, and safety.[3]
This guide provides a comparative overview of the most common analytical methods used to quantify the degree of PEGylation. While reagents like Cl-PEG2-acid are building blocks used in the PEGylation process itself—offering a linker with a carboxylic acid for conjugation[4]—the focus here is on the analytical techniques to characterize the final PEGylated product.
Comparison of Analytical Methods for PEGylation Quantification
The selection of an appropriate analytical method depends on several factors, including the nature of the PEGylated protein, the required precision, and the available instrumentation. The following table summarizes and compares the leading techniques.[5][6]
| Method | Principle | Key Advantages | Key Disadvantages | Typical Data Output |
| MALDI-TOF Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules. The mass difference between the native and PEGylated protein reveals the number of attached PEG chains.[7] | High sensitivity and accuracy; provides direct measurement of molecular weight and heterogeneity.[7][8] | Can be challenging for very large or heterogeneous proteins; PEG can interfere with crystallization and ionization.[7][9] | Mass spectrum showing peaks for unmodified, mono-PEGylated, di-PEGylated, etc., species. |
| Size Exclusion Chromatography (SEC-HPLC) | Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, leading to an earlier elution time.[3][10] | Robust, reproducible, and widely available; good for separating free PEG from the conjugate.[10][11] | Resolution may be insufficient to separate different PEGylated species if size differences are small; not a direct measure of mass.[12] | Chromatogram with peaks corresponding to aggregate, PEGylated conjugate, native protein, and free PEG.[11] |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Quantifies the strong, sharp signal from the ethylene (B1197577) oxide protons of the PEG backbone relative to a protein signal.[13][14] | Provides an absolute, quantitative measure of PEGylation degree without bias from chromatographic methods; minimal sample prep for in-vitro samples.[13][15][16] | Lower sensitivity compared to MS; requires higher sample concentrations; complex biological fluids can interfere.[14] | NMR spectrum with integrated peak areas for PEG and protein protons, allowing ratio calculation.[15] |
| Colorimetric Assays (e.g., Barium-Iodide) | PEG forms a colored complex with a reagent (e.g., barium chloride and iodine), and the absorbance is measured.[5] | Simple, rapid, and does not require sophisticated instrumentation.[17][18] | Indirect measurement; can have interference from other sample components; sensitivity may depend on PEG molecular weight.[5][19] | Absorbance values that are compared against a standard curve of known PEG concentrations. |
| TNBS Assay (for amine PEGylation) | Trinitrobenzenesulfonic acid (TNBS) reacts with primary amines. PEGylation of lysine (B10760008) residues blocks this reaction, allowing for quantification by the reduction in signal compared to the unmodified protein.[5] | Useful for specifically quantifying the extent of amine-targeted PEGylation. | Indirect method; requires knowledge of the total number of free amines on the protein; only applicable for amine chemistry.[5] | Absorbance values indicating the number of remaining free amines post-PEGylation. |
Experimental Workflows & Protocols
Accurate quantification relies on well-designed experimental workflows. The general process involves the PEGylation reaction, purification of the conjugate, and subsequent analysis by one or more of the methods described above.
Caption: General workflow from protein PEGylation to analytical quantification.
Protocol: Quantification by MALDI-TOF Mass Spectrometry
This protocol provides a general guideline for analyzing PEGylated proteins using MALDI-TOF MS.[20]
-
Sample Preparation :
-
Desalt the purified PEGylated protein sample using a suitable method (e.g., centrifugal filters or ZipTip®) to remove salts and detergents that can interfere with ionization.[21] The final buffer should be volatile, such as 10mM ammonium (B1175870) acetate.
-
Dilute the desalted sample to a final concentration of approximately 0.1 mg/mL in a solution of 30% acetonitrile (B52724) and 0.1% trifluoroacetic acid (TA-30).[9]
-
-
Matrix Preparation :
-
Prepare a saturated solution of a suitable matrix, such as sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (CHCA), in TA-30.[8] Sinapinic acid is generally preferred for proteins >10 kDa.
-
-
Spotting :
-
Use the dried-droplet method. Spot 1 µL of the matrix solution onto the MALDI target plate and let it air dry completely.
-
Spot 1 µL of the sample solution directly onto the dried matrix spot.
-
Alternatively, mix the sample and matrix solutions in a 1:1 ratio, and spot 1 µL of the mixture onto the target plate. Let it air dry to allow co-crystallization.[9]
-
-
Data Acquisition :
-
Analyze the sample in a MALDI-TOF mass spectrometer, typically in linear positive ion mode for large molecules.[9]
-
Acquire spectra across the expected mass range. The mass difference between the peaks will correspond to the mass of the attached PEG chains.
-
-
Data Analysis :
-
Process the raw spectrum to determine the molecular weights of the different species.
-
The degree of PEGylation is determined by the number of PEG chains corresponding to each peak (e.g., Protein + 1xPEG, Protein + 2xPEG). The relative intensity of the peaks can provide a semi-quantitative estimate of the distribution of species.
-
Protocol: Quantification by Size Exclusion Chromatography (SEC-HPLC)
This protocol outlines the separation of PEGylated proteins to assess purity and heterogeneity.[10][11]
-
System Preparation :
-
Sample Preparation :
-
Filter the purified PEGylated protein sample through a 0.22 µm filter to remove particulates.
-
Prepare a series of standards including the non-PEGylated protein and free PEG reagent for retention time comparison.
-
-
Chromatographic Run :
-
Inject 10-20 µL of the sample onto the column.[10]
-
Run the separation isocratically at a constant flow rate (e.g., 1.0 mL/min).[10]
-
Monitor the elution using a UV detector at 280 nm for the protein and a Refractive Index (RI) detector for the PEG component, as PEG lacks a strong chromophore.[11][22][23]
-
-
Data Analysis :
-
Identify the peaks corresponding to the PEGylated conjugate, free (unmodified) protein, and unreacted PEG based on the retention times of the standards.
-
The degree of PEGylation is often inferred from the reduction of the native protein peak and the appearance of earlier-eluting peaks corresponding to the larger, PEGylated forms.
-
The relative peak areas can be used to quantify the purity of the conjugate and the amount of free protein remaining.
-
Method Selection Logic
Choosing the right analytical tool is crucial for robust characterization. The following diagram illustrates a decision-making process for selecting a primary quantification technique.
References
- 1. PEGylation of Peptides, Proteins & Antibody Fragments - Biochempeg [biochempeg.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. lcms.cz [lcms.cz]
- 4. PEG acid, Acid linker, Amine PEG acid | BroadPharm [broadpharm.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 7. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. covalx.com [covalx.com]
- 9. researchgate.net [researchgate.net]
- 10. Chromatogram Detail [sigmaaldrich.com]
- 11. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 17. A colorimetric assay for estimation of polyethylene glycol and polyethylene glycolated protein using ammonium ferrothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative chemical titration of PEG to determine protein PEGylation - American Chemical Society [acs.digitellinc.com]
- 19. researchgate.net [researchgate.net]
- 20. SDS-PAGE and MALDI-TOF analysis of PEGylated and unPEGylated SK constructs [bio-protocol.org]
- 21. enovatia.com [enovatia.com]
- 22. tools.thermofisher.com [tools.thermofisher.com]
- 23. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
Navigating the Crucial Choice: A Comparative Guide to Cleavable Linker Stability in Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a cleavable linker is a critical decision in the design of targeted therapeutics like antibody-drug conjugates (ADCs). The stability of this linker directly impacts the efficacy and safety of the drug, governing its ability to remain intact in systemic circulation and release its potent payload only at the desired site of action. This guide provides an objective comparison of the cleavage stability of prominent classes of cleavable linkers, supported by experimental data and detailed methodologies.
The ideal linker for an ADC must strike a delicate balance: it needs to be sufficiently stable to prevent premature drug release in the bloodstream, which can lead to off-target toxicity, yet be labile enough to efficiently liberate the cytotoxic agent within the target cell or tumor microenvironment.[1][2][3] This guide will delve into the stability profiles of four major categories of cleavable linkers: protease-sensitive, pH-sensitive, glutathione-sensitive, and ester-based linkers.
While a variety of chemical moieties are employed in linker technology, it is important to note that some commercially available molecules, such as Cl-PEG2-acid , are versatile building blocks used in the synthesis of more complex linker structures. This compound, a PEGylated linker containing a reactive chloride and a carboxylic acid, is primarily utilized for conjugating molecules through stable bond formation.[4][5] There is currently a lack of public data characterizing it as a cleavable linker in itself. Therefore, this guide will focus on well-established cleavable linker classes with available comparative stability data.
Comparative Stability of Cleavable Linkers
The stability of a linker is typically assessed by its half-life in plasma and its cleavage rate under specific physiological conditions. The following tables summarize quantitative data on the stability of different cleavable linker types.
Table 1: Plasma Stability of Common Cleavable Linkers
| Linker Type | Representative Linker | Half-life in Human Plasma | Key Stability Features |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | High (e.g., ~230 days for some conjugates)[6] | Generally very stable in human plasma due to low protease activity.[2][6] Stability can be lower in rodent plasma due to different enzyme profiles.[6][7] |
| pH-Sensitive | Hydrazone | Variable (e.g., ~2 days for some phenylketone-derived hydrazones)[6][] | Stability is pH-dependent; more stable at physiological pH (~7.4) and becomes labile at acidic pH found in endosomes and lysosomes.[3][6] Some hydrazone linkers have shown susceptibility to hydrolysis in circulation.[6][] |
| Glutathione-Sensitive | Disulfide | Variable (dependent on steric hindrance) | Stability in plasma is influenced by the degree of steric hindrance around the disulfide bond. Unhindered disulfides can be less stable.[7] |
| Ester-Based | N/A | Generally low | Prone to hydrolysis by ubiquitous esterases in plasma, leading to premature drug release. Stability can be highly dependent on the local chemical environment and conjugation site.[9] |
Table 2: Cleavage Conditions and Rates
| Linker Type | Cleavage Trigger | Typical Cleavage Environment | Relative Cleavage Rate |
| Protease-Sensitive | Specific proteases (e.g., Cathepsin B) | Lysosomes of tumor cells | Fast in the presence of target proteases. |
| pH-Sensitive | Acidic pH | Endosomes (pH 5.5-6.0) and Lysosomes (pH 4.5-5.0) | Rapid at acidic pH. |
| Glutathione-Sensitive | High glutathione (B108866) (GSH) concentration | Cytosol of tumor cells | Fast in the reducing environment of the cytosol. |
| Ester-Based | Esterases | Plasma and various tissues/cells | Can be rapidly cleaved by non-specific esterases. |
Mechanisms of Linker Cleavage
The targeted release of a therapeutic payload is achieved by exploiting the unique physiological conditions of the tumor microenvironment or the intracellular compartments of cancer cells. The following diagram illustrates the cleavage mechanisms of the three main classes of cleavable linkers.
Caption: Mechanisms of payload release for different cleavable linkers.
Experimental Protocols
Accurate assessment of linker stability is paramount in the development of ADCs. The following are outlines of key experiments used to evaluate linker stability.
In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation from an ADC in plasma.
Methodology:
-
Incubate the ADC at a specified concentration (e.g., 100 µg/mL) in plasma (human, mouse, rat) at 37°C.[2]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[2]
-
Quantify the amount of intact ADC, total antibody, and released payload using methods like ELISA or LC-MS.[1][2]
In Vivo Pharmacokinetic (PK) Study
Objective: To assess the stability and clearance of the ADC in a living organism.
Methodology:
-
Administer the ADC to an animal model (e.g., mouse, rat) via intravenous injection.
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).[2]
-
Process the blood to isolate plasma.[2]
-
Analyze the plasma samples using ELISA or LC-MS/MS to determine the concentration of intact ADC and free payload over time.[1]
The following diagram illustrates a typical workflow for the comparative evaluation of ADC linker stability.
Caption: Experimental workflow for comparing ADC linker stability.
Concluding Remarks
The choice of a cleavable linker is a multifaceted decision that significantly influences the therapeutic index of a drug conjugate. Protease-sensitive linkers, particularly the well-established Val-Cit dipeptide, offer high plasma stability and specific cleavage within tumor cells.[2][10] pH-sensitive linkers provide an alternative cleavage mechanism based on the acidic environment of endosomes and lysosomes, though their stability in circulation can be more variable.[6][] Glutathione-sensitive disulfide linkers are effective in the reducing environment of the cytosol, with their stability being tunable through steric hindrance.[7] Ester-based linkers, while simple in concept, generally suffer from poor stability due to enzymatic degradation in plasma.[9]
Ultimately, the optimal linker choice depends on the specific properties of the antibody, the payload, and the target indication. A thorough evaluation of linker stability through rigorous in vitro and in vivo studies is essential for the successful development of safe and effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chloro-PEG2-CH2O2H, 170304-76-4 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of Cl-PEG2-acid: A Guide for Laboratory Professionals
Researchers and scientists handling Cl-PEG2-acid must adhere to strict disposal protocols to mitigate environmental risks and ensure workplace safety. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with safety data sheet (SDS) recommendations.
Core Hazards and Safety Summary
This compound presents significant environmental hazards and is harmful if ingested. The following table summarizes key hazard information critical for safe handling and disposal.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| P270: Do not eat, drink or smoke when using this product. | ||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. | ||
| P330: Rinse mouth. | ||
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life | P273: Avoid release to the environment. |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P391: Collect spillage. |
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant. [1] |
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is mandatory for the disposal of this compound and its containers.
-
Prevent Environmental Release: Under no circumstances should this compound or its solutions be disposed of down the drain or in general waste.[1] It is imperative to avoid release to the environment due to its high toxicity to aquatic life.[1]
-
Containment of Spills: In the event of a spill, it is crucial to collect the spillage.[1] Use an inert absorbent material to contain and collect the spilled substance.
-
Waste Collection:
-
Solid Waste: Collect unadulterated this compound waste in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled waste container.
-
Contaminated Materials: Any materials, such as personal protective equipment (PPE), paper towels, or absorbent pads contaminated with this compound, must be treated as hazardous waste and collected in a sealed, labeled container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
-
Storage: Store waste containers in a designated, secure area away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1] The storage area should be cool and well-ventilated.[1]
-
Final Disposal: Arrange for the disposal of the collected hazardous waste through an approved and licensed waste disposal company.[1] Provide the waste disposal company with a copy of the Safety Data Sheet for this compound to ensure they have all the necessary information for its safe handling and disposal.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
